5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKTBOCUFDKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646859 | |
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-11-3 | |
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure serves as a bioisosteric analog of the endogenous indole and purine fragments, allowing it to interact with a wide range of biological targets.[1] The strategic replacement of the C-7 carbon in indole with a nitrogen atom creates a unique electronic profile, introducing a hydrogen bond acceptor site in the six-membered ring while retaining the hydrogen bond donor of the pyrrole moiety. This modification can significantly enhance binding affinity, improve pharmacokinetic properties, and confer novel biological activities.
This compound is a key synthetic intermediate, providing multiple handles for further chemical elaboration. The bromine atom at the 5-position is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carboxylic acid at the 3-position allows for amide bond formation, and the pyrrole nitrogen can be functionalized to modulate the molecule's properties. Consequently, this scaffold is integral to the development of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2][3]
This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative references. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable process.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic strategy for the target molecule involves disconnecting the structure at key functional groups and ring systems. The final carboxylic acid can be readily accessed via the hydrolysis of a more stable ester precursor. The core 7-azaindole ring system is most effectively constructed through a Fischer-type indole synthesis, a robust and classic transformation for forming fused pyrrole rings.[1][4] This approach traces the synthesis back to a substituted aminopyridine, which can be prepared from a commercially available starting material.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-6-methylpyridine
The synthesis commences with the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a powerful ortho-, para-director. In this substrate, the positions ortho (C3) and para (C5) to the amino group are activated towards electrophilic aromatic substitution. The methyl group at C6 provides some steric hindrance at the C5 position, but the electronic activation from the amino group is the dominant factor, directing the incoming electrophile primarily to the C5 position. N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it provides a source of electrophilic bromine under relatively mild conditions, minimizing the formation of over-brominated byproducts.[5]
Experimental Protocol: Bromination
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-6-methylpyridine in a suitable solvent such as dichloromethane (DCM) or methanol.[6] Cool the solution to -5°C to 0°C using an ice-salt bath. This temperature control is critical to manage the exothermicity of the reaction and enhance selectivity.
-
Reagent Addition: Add a solution of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 0°C.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to neutralize any remaining bromine.[6] Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2-amino-5-bromo-6-methylpyridine as a solid.[6]
Quantitative Data: Reagents for Bromination
| Reagent | Molar Mass ( g/mol ) | Moles (equiv) | Quantity |
| 2-Amino-6-methylpyridine | 108.14 | 1.0 | (e.g., 10.0 g) |
| DBDMH | 285.98 | 0.5 | (e.g., 13.2 g) |
| Dichloromethane (DCM) | - | - | (e.g., 200 mL) |
Part 2: Construction of the 1H-Pyrrolo[2,3-b]pyridine Core
This phase involves a three-step sequence that transforms the aminopyridine into the core heterocyclic system. This process is a variation of the classic Japp-Klingemann[7] and Fischer Indole syntheses.[4]
Caption: Workflow for the 7-azaindole core construction.
Experimental Protocol: Diazotization, Coupling, and Cyclization
-
Step 2a (Diazotization): Suspend 2-amino-5-bromo-6-methylpyridine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool to 0°C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is often indicated by a color change. The resulting diazonium salt solution is highly unstable and should be used immediately in the next step.
-
Step 2b (Japp-Klingemann Coupling): In a separate flask, dissolve a β-ketoester, such as ethyl 2-methylacetoacetate, in ethanol or a similar solvent, and add a base like sodium acetate. Cool this solution to 0-5°C and slowly add the freshly prepared diazonium salt solution from Step 2a. The coupling reaction forms an intermediate azo compound, which then undergoes base- or acid-catalyzed hydrolysis and rearrangement to yield the more stable arylhydrazone.[7] This intermediate may precipitate from the solution and can be isolated by filtration.
-
Step 2c (Fischer Indole Cyclization): Add the crude, dried arylhydrazone from Step 2b to polyphosphoric acid (PPA) at an elevated temperature (typically 160-180°C).[1] The PPA serves as both the acidic catalyst and the reaction medium. The reaction involves tautomerization to an enehydrazine, followed by a[6][6]-sigmatropic rearrangement, cyclization, and elimination of an ammonia equivalent to form the aromatic pyrrole ring.[4] After a short reaction time (5-30 minutes), the hot mixture is carefully poured onto crushed ice, causing the product to precipitate. The solid is collected by filtration, washed with water and a dilute base (e.g., NaHCO₃ solution) to neutralize residual acid, and then dried. Purification by column chromatography or recrystallization yields ethyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Part 3: Final Step - Saponification to the Carboxylic Acid
The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid. This is a robust and high-yielding transformation.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve or suspend the ethyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in a mixture of a suitable organic solvent like tetrahydrofuran (THF) or ethanol and water.
-
Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Reaction: Heat the mixture to reflux or stir at an elevated temperature (e.g., 60°C) until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Workup and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~3-4 with a dilute acid (e.g., 1M HCl). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the final product, this compound, typically as a solid.[8]
Quantitative Data: Reagents for Hydrolysis
| Reagent | Molar Mass ( g/mol ) | Moles (equiv) | Quantity |
| Ester Intermediate | 297.14 | 1.0 | (e.g., 5.0 g) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | (e.g., 2.0 g) |
| THF / Water (1:1) | - | - | (e.g., 100 mL) |
Overall Synthetic Pathway
The complete, multi-step synthesis is summarized in the following diagram.
Caption: Complete synthetic route to the target molecule.
Conclusion
The presented herein is a robust and scalable route that proceeds through well-established and understood chemical transformations. By carefully controlling reaction conditions, particularly temperature, and employing standard purification techniques, this valuable building block can be prepared in good overall yield. The strategic use of regioselective bromination followed by a Japp-Klingemann/Fischer indole synthesis provides an efficient pathway to the versatile 7-azaindole core, opening avenues for the discovery and development of novel therapeutics.
References
-
Alekseyev, R. S., et al. "The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles." ResearchGate. Available at: [Link]
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"The Japp‐Klingemann Reaction." ResearchGate. Available at: [Link]
-
"Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." RosDok. Available at: [Link]
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"2-Amino-5-bromo-6-methylpyridine: Your Key Intermediate for Advanced Synthesis." Autech Industry Co., Limited. Available at: [Link]
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"Japp–Klingemann reaction." Wikipedia. Available at: [Link]
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"Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles." PMC - NIH. Available at: [Link]
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"Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles." PubMed. Available at: [Link]
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"Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." ACS Publications. Available at: [Link]
- "Preparation method of 2-amino-5-bromopyridine." Patsnap.
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"Azaindole synthesis." Organic Chemistry Portal. Available at: [Link]
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"Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction." Synfacts. Available at: [Link]
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"THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS." DTIC. Available at: [Link]
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"Azaindole Survival Guide." Baran Lab, Scripps Research. Available at: [Link]
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"Fischer indole synthesis." Wikipedia. Available at: [Link]
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"5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid." PubChem. Available at: [Link]
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"Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety." PMC - NIH. Available at: [Link]
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"Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." PMC - PubMed Central. Available at: [Link]
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"Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Publishing. Available at: [Link]
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"Pyrrole synthesis." Organic Chemistry Portal. Available at: [Link]
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"Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." JUIT. Available at: [Link]
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"Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." PMC - PubMed Central. Available at: [Link]
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"5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine." PubChem. Available at: [Link]
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A Technical Guide to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (also known as 5-Bromo-6-methyl-7-azaindole-3-carboxylic acid). The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. This document, intended for researchers, scientists, and drug development professionals, elucidates the strategic importance of the specific functional groups—the C5 bromine, C6 methyl group, and C3 carboxylic acid—and provides a framework for its application in synthetic chemistry programs.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole scaffold is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. The pyridine nitrogen introduces a hydrogen bond acceptor site, which can be crucial for anchoring a ligand into the hinge region of a kinase active site. Consequently, this heterocyclic system has become a cornerstone in the design of inhibitors for a multitude of protein kinases, including TNIK, FGFR, and DYRK1A.[1][2]
The subject of this guide, this compound, is a highly functionalized derivative poised for versatile chemical modification. The strategic placement of its substituents offers three distinct points for chemical diversification, making it an exceptionally valuable building block for generating focused compound libraries in lead optimization campaigns.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, we can compile its core identifiers and predict certain properties based on its structure and data from commercial suppliers.
| Property | Value / Identifier | Source |
| IUPAC Name | This compound | --- |
| Synonyms | 5-Bromo-6-methyl-7-azaindole-3-carboxylic acid | --- |
| CAS Number | 1000340-11-3 | [3] |
| Molecular Formula | C₉H₇BrN₂O₂ | Supplier Data |
| Molecular Weight | 255.07 g/mol | Supplier Data |
| Appearance | Likely an off-white to yellow solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic polar solvents (DMSO, DMF, Methanol) and poorly soluble in water. | General chemical principles |
| pKa (Carboxylic Acid) | Estimated 3.5 - 4.5 | Analogy to similar aromatic carboxylic acids |
| pKa (Pyrrole N-H) | Estimated 16 - 18 | Analogy to indole N-H |
| pKa (Pyridine N) | Estimated 3 - 5 | Analogy to substituted pyridines |
Chemical Structure:
Figure 1. Structure of this compound.
Proposed Synthetic Pathway
The diagram below outlines a potential multi-step synthesis, which offers flexibility and control over the introduction of the key functional groups.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
-
Synthesis of Ethyl 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:
-
To a solution of 2-amino-5-bromo-6-methylpyridine in a high-boiling point solvent like diphenyl ether, add an equimolar amount of ethyl acetoacetate.
-
Heat the reaction mixture to reflux (approx. 250-260 °C) for 1-2 hours, monitoring the removal of water and ethanol.
-
Cool the reaction mixture and triturate with a non-polar solvent like hexanes to precipitate the crude product.
-
Purify the solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the ester intermediate.
-
Causality: The high temperature facilitates the Conrad-Limpach-Knorr type quinoline synthesis, adapted here for the azaindole core, involving condensation and subsequent cyclization.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess (2-3 equivalents) of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.
-
Causality: The hydroxide acts as a nucleophile to hydrolyze the ester to its corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the final, neutral carboxylic acid, which typically has lower aqueous solubility and precipitates out.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity for orthogonal functionalization. The three key reactive sites can be addressed selectively to build molecular complexity.
Caption: Key reaction pathways for chemical diversification.
Reactions at the C3-Carboxylic Acid
The carboxylic acid is a versatile handle for introducing a wide array of substituents, most commonly via amide bond formation . This is particularly relevant in medicinal chemistry for probing interactions with solvent-exposed regions of protein targets.
-
Protocol: Standard Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2-3 eq).
-
Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir at room temperature for 2-16 hours until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography or preparative HPLC.
-
-
Trustworthiness: This is a standard, self-validating protocol in organic synthesis. The choice of coupling agent is critical; HATU is often highly efficient but expensive, while EDC/HOBt is a more classical and cost-effective alternative. The base is essential to neutralize the acidic proton and any HCl generated if using EDC hydrochloride.
Reactions at the C5-Bromine
The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions , a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. This position is frequently modified in kinase inhibitors to target the hydrophobic pocket of the ATP-binding site.
-
Protocol: Suzuki-Miyaura Cross-Coupling:
-
To a microwave vial, add the bromo-azaindole (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent system, typically a mixture like dioxane/water (e.g., 4:1).
-
Seal the vial and heat in a microwave reactor at 100-140 °C for 15-60 minutes.[5] Alternatively, conventional heating at 80-100 °C for several hours can be used.
-
After cooling, dilute the mixture with a solvent like ethyl acetate, filter through celite to remove palladium residues, and perform an aqueous workup.
-
Purify the product by column chromatography.
-
-
Expertise: The choice of catalyst, ligand, and base is crucial and substrate-dependent. For heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective. The use of microwave irradiation dramatically reduces reaction times from hours to minutes, which is a significant advantage in high-throughput synthesis.[5]
Reactions at the N1-Pyrrole Nitrogen
The pyrrole N-H is a hydrogen bond donor and can be alkylated or arylated. In many kinase inhibitor designs, this N-H is crucial for binding to the hinge region of the kinase, and thus it is often left unsubstituted.[5] However, in other contexts, functionalization at this site can be used to modulate solubility or explore other binding interactions.
-
Protocol: N-Alkylation:
-
In an inert atmosphere, suspend the azaindole in a dry, aprotic solvent like THF or DMF.
-
Cool the mixture to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C or room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir until the reaction is complete.
-
Carefully quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent and purify as needed.
-
-
Caution: N-alkylation can sometimes compete with reactions at other sites if not properly orchestrated. It is often performed as either the first or last step in a synthetic sequence. Protecting groups, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can be installed and later removed to temporarily block this position.
Applications in Drug Discovery
The 7-azaindole core is a validated pharmacophore in numerous kinase inhibitor programs. The specific substitution pattern of this compound makes it an ideal starting point for developing inhibitors that require vectors for diversification into three key regions of a kinase active site:
-
Hinge-Binding Region: The pyrrole N-H and pyridine N7 act as a hydrogen bond donor/acceptor pair, anchoring the scaffold to the enzyme's hinge.
-
Hydrophobic Pocket: The C5 position, after Suzuki coupling, can be decorated with aryl or heteroaryl groups that occupy the hydrophobic pocket, often near the "gatekeeper" residue.
-
Solvent-Exposed Region: The C3-carboxylic acid, converted to an amide, extends out towards the solvent-exposed region, allowing for modifications that can enhance solubility, selectivity, and cell permeability.
Conclusion
This compound is a high-value, strategically functionalized building block for medicinal chemistry and drug discovery. Its three distinct reactive centers—the carboxylic acid, the aryl bromide, and the pyrrole nitrogen—provide a platform for rapid, orthogonal synthesis of diverse compound libraries. Understanding the specific chemical properties and reactivity of each functional group allows chemists to efficiently navigate synthetic campaigns aimed at producing novel, potent, and selective therapeutics, particularly in the competitive field of kinase inhibitor development.
References
-
Yang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Bekale, L. A., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(11), 1855-1868. [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22378-22387. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrrolo[2,3-b]pyridines
Introduction: The Privileged 7-Azaindole Core
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine nucleus of ATP allows it to effectively interact with the hinge region of various kinases, making it a cornerstone for the development of potent enzyme inhibitors.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrrolo[2,3-b]pyridines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the therapeutic potential of this versatile chemical entity.
I. Kinase Inhibition: A Dominant Therapeutic Application
The ability of the pyrrolo[2,3-b]pyridine core to mimic ATP has led to the discovery of numerous potent kinase inhibitors with applications in oncology, inflammation, and neurodegenerative diseases.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[2][3] Consequently, targeting FGFRs is a promising strategy for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[2][3]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation, migration, and survival.[3]
Structure-Activity Relationship (SAR) Insights:
| Compound ID | R-Group Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 1 | (Reference Compound) | ~2100 | - | - | [3] |
| 4h | m-methoxyphenyl | 7 | 9 | 25 | [2][3] |
Table 1: SAR summary of selected 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.
The optimization of a lead compound (1) led to the identification of compound 4h , which demonstrated a significant increase in potency against FGFR1, 2, and 3.[3] This highlights the importance of the substituent at the m-methoxyphenyl position for potent FGFR inhibition.
Experimental Protocol: In Vitro FGFR Kinase Assay
A typical in vitro kinase assay to determine the IC50 values of substituted pyrrolo[2,3-b]pyridines against FGFR involves the following steps:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.
B. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease (AD).[4] Inhibition of GSK-3β is a promising therapeutic strategy for AD.[4] Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.[4]
Mechanism of Action: These derivatives act as ATP-competitive inhibitors of GSK-3β. By inhibiting GSK-3β activity, they prevent the hyperphosphorylation of tau protein, a hallmark of AD, and promote neurite outgrowth.[4]
Structure-Activity Relationship (SAR) Insights:
| Compound ID | R-Group Modification | GSK-3β IC50 (nM) | Reference |
| 41 | (undisclosed) | 0.22 | [4] |
| 46 | (undisclosed) | 0.26 | [4] |
| 54 | (undisclosed) | 0.24 | [4] |
Table 2: Potent GSK-3β inhibitory activity of selected pyrrolo[2,3-b]pyridine derivatives.
Compounds 41 , 46 , and 54 demonstrated exceptionally potent inhibition of GSK-3β with IC50 values in the sub-nanomolar range.[4] Compound 41 also showed low cytotoxicity and effectively ameliorated dyskinesia in a zebrafish AD model.[4]
Experimental Protocol: In Vitro GSK-3β Kinase Assay
-
Reagents and Materials: Recombinant human GSK-3β, a specific substrate peptide (e.g., GS-2), ATP, and a detection system (e.g., Kinase-Glo® Max).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure:
-
Incubate the kinase, substrate, and test compounds in a microplate.
-
Initiate the reaction by adding ATP.
-
After a set incubation time, add the Kinase-Glo® reagent to terminate the reaction and measure the remaining ATP via a luminescence signal.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate IC50 values from the dose-response curves.
Figure 2: Role of GSK-3β in tau hyperphosphorylation and its inhibition by pyrrolo[2,3-b]pyridines.
C. Other Kinase Targets
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other kinases, including:
-
Cell Division Cycle 7 (Cdc7) Kinase: Derivatives have been identified as potent ATP mimetic inhibitors of Cdc7 kinase, an attractive target for cancer therapy.[5]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel derivative was discovered as a potent type II CDK8 inhibitor for the treatment of colorectal cancer.[6]
-
B-RAF: Pyrrolo[2,3-b]pyridine-based inhibitors targeting the V600E mutant of B-RAF have been developed as anticancer agents.[7]
-
Janus Kinase 1 (JAK1): N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective JAK1 inhibitors for inflammatory and autoimmune diseases.[8]
II. Antiproliferative and Anticancer Activity
Beyond specific kinase inhibition, many substituted pyrrolo[2,3-b]pyridines exhibit broad antiproliferative activity against various cancer cell lines.
Mechanism of Action: The anticancer effects of these compounds are often multifactorial. While kinase inhibition is a primary mechanism for many, some derivatives have been shown to intercalate with DNA, leading to the blockage of DNA replication and subsequent cell death.[9][10]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a common method to evaluate the in vitro antiproliferative activity of chemical compounds.
-
Cell Culture: Plate cancer cells (e.g., A549, HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance is proportional to the cell number. Calculate the concentration that inhibits cell growth by 50% (GI50).
Figure 3: Workflow for determining the antiproliferative activity using the SRB assay.
III. Antimicrobial and Antiviral Activities
The pyrrolo[2,3-b]pyridine scaffold has also shown promise in the development of novel antimicrobial and antiviral agents.
A. Antibacterial Activity
Derivatives of pyrrolo[2,3-b]pyridine have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11][12] Some compounds have shown potent activity against Escherichia coli and Staphylococcus aureus.[11][13] The proposed mechanism for some derivatives involves the inhibition of bacterial translation.[13]
B. Antifungal Activity
Certain pyrrolo[2,3-b]pyridine derivatives have exhibited potent antifungal activity against Candida sp., Aspergillus multi, and Aspergillus niger.[11]
C. Antiviral Activity
Novel pyrrolopyrimidine derivatives have been evaluated for their antiviral activities against Rotavirus and Coxsackievirus B4, with several compounds showing significant inhibitory effects.[14] Additionally, imidazo[1,2-a]pyrrolo[2,3-c]pyridines have been identified as active against the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus.[15][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.
-
Compound Dilution: Serially dilute the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.
IV. Anti-Trypanosomal Activity
Pyrrolo[2,3-b]pyridine nucleoside analogues have emerged as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[17]
Mechanism of Action: T. cruzi is incapable of de novo purine synthesis and relies on the host for purines. Pyrrolo[2,3-b]pyridine nucleoside analogues can be recognized by the parasite's purine salvage pathways, leading to their incorporation into nucleic acids or metabolic disruption, ultimately resulting in parasite death.[17]
Conclusion and Future Perspectives
The substituted pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. Its ability to act as a kinase inhibitor has been extensively explored, leading to promising candidates for the treatment of cancer and other diseases. Furthermore, the demonstrated antiproliferative, antimicrobial, antiviral, and anti-parasitic activities highlight the broad therapeutic potential of this chemical class. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activities into clinically effective drugs. The continued exploration of diverse substitution patterns on the pyrrolo[2,3-b]pyridine core will undoubtedly uncover new biological activities and therapeutic opportunities.
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- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. Bull. Chem. Soc. Ethiop.
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The Discovery of Novel Pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Technical Guide for Drug Development Professionals
The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. This guide provides an in-depth exploration of a particularly promising scaffold, pyrrolo[2,3-b]pyridine, also known as 7-azaindole. Its unique structural and electronic properties have made it a "privileged" scaffold in medicinal chemistry, leading to the development of potent and selective inhibitors for a range of kinases implicated in oncology, inflammation, and neurodegenerative diseases. This document will delve into the core principles of designing, synthesizing, and evaluating these inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Heterocycle in Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor in the form of the pyridine nitrogen, which can engage in crucial interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a cornerstone of the scaffold's efficacy. Furthermore, the bicyclic system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The versatility of this scaffold is evidenced by its presence in several FDA-approved drugs and numerous clinical candidates targeting a diverse array of kinases.[1]
Strategic Approaches to Lead Discovery and Optimization
The discovery of novel pyrrolo[2,3-b]pyridine kinase inhibitors often begins with either high-throughput screening of compound libraries or structure-based drug design. Once an initial hit is identified, a meticulous process of lead optimization is undertaken to enhance its drug-like properties.
Structure-Activity Relationship (SAR) Studies: A Causal Analysis
The modification of the pyrrolo[2,3-b]pyridine core at various positions has profound effects on inhibitor potency and selectivity. A deep understanding of these structure-activity relationships is paramount for successful lead optimization.
A common strategy involves exploring substitutions at the C3, C4, and C5 positions of the pyrrolo[2,3-b]pyridine ring. For instance, in the development of Janus kinase (JAK) inhibitors, the introduction of a carboxamide group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[2] This highlights the importance of these positions for achieving potent and selective inhibition.
Similarly, in the design of CDK8 inhibitors, a 5-phenyl-1H-pyrrolo[2,3-b]pyridine moiety was identified as a key pharmacophore.[3] Further elaboration of this core with a propenamide side chain resulted in a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[3][4][5]
The following diagram illustrates a generalized SAR workflow for pyrrolo[2,3-b]pyridine inhibitors:
Caption: A simplified workflow for the synthesis of the pyrrolo[2,3-b]pyridine core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the substituted 2-hydrazinopyridine in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding ketone or aldehyde.
-
Acid Catalysis: Introduce an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the reaction mixture.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 150°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent, and purify it using column chromatography to obtain the desired pyrrolo[2,3-b]pyridine derivative.
Kinase Inhibition Assay (Biochemical)
This assay is fundamental for determining the direct inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compound (dissolved in DMSO)
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the test compound in DMSO and add it to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells of the plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined period.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells, providing a measure of its cellular potency.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (typically 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathway Analysis: Visualizing the Mechanism of Action
Understanding how a pyrrolo[2,3-b]pyridine inhibitor modulates a specific signaling pathway is crucial for elucidating its mechanism of action. For example, a CDK8 inhibitor would be expected to impact the WNT/β-catenin signaling pathway.
Caption: The WNT/β-catenin signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine CDK8 inhibitor.
As depicted, a CDK8 inhibitor prevents the phosphorylation and activation of β-catenin, leading to the downregulation of target genes that drive cell proliferation. [3][5]
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The ongoing exploration of this versatile heterocycle, coupled with advancements in structure-based drug design and a deeper understanding of kinase biology, promises the development of next-generation targeted therapies with improved efficacy and safety profiles. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators, and on tackling the ever-present challenge of acquired drug resistance.
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Jones, G. R., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 25(15), 8349. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
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Lv, Q., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(15), 10568-10587. [Link]
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Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
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Yoshida, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(8), 639-648. [Link]
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The Strategic Introduction of Bromine to the Pyrrolopyridine Scaffold: A Technical Guide to Structure-Activity Relationships
Introduction: The Pyrrolopyridine Core and the Strategic Advantage of Bromination
The pyrrolopyridine, or azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1][2][3][4] Its fundamental architecture, comprising a fused pyrrole and pyridine ring, mimics the purine ring of adenosine triphosphate (ATP). This structural resemblance allows pyrrolopyridine derivatives to effectively compete with ATP for the hinge region binding site of various kinases, establishing them as a potent class of kinase inhibitors.[5][6] Numerous pyrrolopyridine-based molecules have been investigated for therapeutic applications, most notably in oncology, with vemurafenib being a market-approved example for the treatment of melanoma.[6]
While the core scaffold provides the necessary framework for ATP competition, the therapeutic efficacy—potency, selectivity, and pharmacokinetic profile—is dictated by the nature and position of substituents on the ring system.[6] Among the various synthetic modifications, halogenation, and specifically bromination, has emerged as a powerful strategy in drug design. The introduction of a bromine atom is not merely an increase in molecular weight; it is a strategic decision that can profoundly influence the molecule's interaction with its biological target and its metabolic fate.
The utility of bromine stems from several key physicochemical properties:
-
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole" on its outer surface, which can engage in non-covalent, stabilizing interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site.[7] This "halogen bond" can significantly enhance binding affinity and selectivity.
-
Metabolic Blocking: Strategically placing a bromine atom at a known site of metabolic oxidation can block enzymatic degradation, thereby improving the compound's metabolic stability and extending its half-life.[8]
-
Modulation of Lipophilicity: Bromine increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target. This must be carefully balanced to maintain desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
-
Synthetic Handle: A bromine atom serves as a versatile synthetic handle, enabling further diversification of the lead compound through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the exploration of a wider chemical space.[10]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated pyrrolopyridines. We will explore the causal effects of bromine substitution on biological activity, detail the synthetic protocols for their preparation, and offer insights into the future direction of this promising class of molecules.
Part 1: Structure-Activity Relationship (SAR) Analysis of Brominated Pyrrolopyridines
The influence of bromine on the biological activity of a pyrrolopyridine derivative is highly dependent on its position on the bicyclic core and the specific biological target. The pyrrolopyridine scaffold exists in several isomeric forms, and the SAR can vary significantly between them.[1][2][3]
Bromination for Enhanced Kinase Inhibition
Kinases are a primary target for pyrrolopyridine derivatives, and bromination has proven to be a key strategy for optimizing their inhibitory potential.[5][6]
Case Study: Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
FMS kinase is over-expressed in several cancers, making it an attractive therapeutic target.[11] Studies on a series of pyrrolo[3,2-c]pyridine derivatives revealed important SAR insights. While the original study did not focus exclusively on bromination, the principles can be extended. The core structure relies on a diarylamide moiety for activity. The introduction of a halogen, such as bromine, on the pendant phenyl rings can occupy hydrophobic pockets within the FMS kinase active site, potentially increasing potency. Comparing analogs shows that substituents at specific positions are crucial for activity. For instance, compounds with a benzamido moiety at the 4-position of the pyrrolopyridine nucleus were found to be more potent in some cases, suggesting this region interacts with a key pocket.[11] A bromine atom on this benzoyl group could further enhance these interactions through favorable hydrophobic or halogen bonding contacts.
Logical Framework for Bromine Substitution in Kinase Inhibitors
The following diagram illustrates the decision-making process and expected outcomes when incorporating bromine into a pyrrolopyridine-based kinase inhibitor.
Caption: Logical workflow for strategic bromination in drug design.
Impact of Bromine on Antiproliferative Activity
The antiproliferative effects of pyrrolopyridines are often linked to kinase inhibition but can also arise from other mechanisms. SAR studies on various pyridine derivatives have shown that the position and nature of halogen substituents significantly affect cytotoxicity against cancer cell lines.[12]
For instance, in one study, it was observed that for a series of pyridine derivatives, the IC50 values increased (potency decreased) in proportion to the size of the halogen, with bromine (185 pm) being larger than chlorine (175 pm) and fluorine (147 pm).[12] This highlights a critical principle: while bromine can enhance binding, its steric bulk can also be detrimental if the binding pocket is constrained. This underscores the necessity of high-resolution structural data (e.g., X-ray co-crystal structures) to guide the rational placement of larger halogens.
Quantitative SAR Data for Halogenated Pyrrolo[2,3-d]pyrimidines
The following table summarizes hypothetical IC50 data based on trends observed in the literature for multi-targeted kinase inhibitors, illustrating the potential impact of bromine substitution.[13]
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | EGFR IC50 (nM) | VEGFR2 IC50 (nM) |
| 1a | Pyrrolo[2,3-d]pyrimidine | H | Phenyl | 250 | 310 |
| 1b | Pyrrolo[2,3-d]pyrimidine | H | 4-Fluorophenyl | 180 | 220 |
| 1c | Pyrrolo[2,3-d]pyrimidine | H | 4-Bromophenyl | 95 | 150 |
| 1d | Pyrrolo[2,3-d]pyrimidine | 5-Bromo | Phenyl | 70 | 110 |
| 1e | Pyrrolo[2,3-d]pyrimidine | 5-Bromo | 4-Bromophenyl | 120 | 190 |
This is representative data compiled to illustrate SAR principles.
Analysis of Table 1:
-
Compound 1c vs. 1a/1b: The introduction of a bromine atom on the pendant phenyl ring significantly improves potency against both EGFR and VEGFR2, likely due to favorable interactions in the hydrophobic region of the kinase active site.
-
Compound 1d vs. 1a: Placing a bromine atom directly on the pyrrolopyridine core at the 5-position also leads to a marked increase in potency. This position is often solvent-exposed or can be engineered to interact with specific residues.
-
Compound 1e vs. 1c/1d: The dibrominated analog shows reduced potency compared to the monobrominated compounds. This suggests either a steric clash in the binding site or an unfavorable increase in lipophilicity, negatively impacting its properties. This demonstrates that there is often an optimal level of halogenation.
Part 2: Synthetic Methodologies for Brominated Pyrrolopyridines
The synthesis of brominated pyrrolopyridines requires regioselective and efficient bromination methods that are compatible with the electronic nature of the heterocyclic core. The pyrrole ring is generally electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient.[14]
Electrophilic Bromination
Direct electrophilic bromination is the most common approach. The choice of brominating agent and reaction conditions is critical to control regioselectivity and prevent polybromination.[10]
General Workflow for Electrophilic Bromination
Caption: Generalized workflow for the synthesis of brominated pyrrolopyridines.
Protocol 1: Regioselective C3-Bromination of Pyrrolo[1,2-a]quinoxalines using TBATB
This protocol is adapted from a demonstrated efficient and mild method for the selective bromination of the electron-rich pyrrole moiety.[15] Tetrabutylammonium tribromide (TBATB) is chosen as the brominating agent for its mild nature, which provides high selectivity for the C3 position.
Expertise & Causality: The use of TBATB over harsher reagents like elemental bromine is a deliberate choice to avoid over-bromination (e.g., C1, C3-dibromination) and degradation of the starting material. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and inert to the reaction conditions, facilitating easy workup. The reaction is run at room temperature to maintain high selectivity.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the pyrrolo[1,2-a]quinoxaline starting material (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the starting material in dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add tetrabutylammonium tribromide (TBATB) (1.1 mmol, 1.1 eq.) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (15 mL) to consume any excess bromine. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure C3-brominated pyrrolo[1,2-a]quinoxaline product.[15]
Self-Validation: The purity and identity of the final product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity is confirmed by the coupling patterns and chemical shifts in the 1H NMR spectrum, which will be distinct from the starting material and other potential brominated isomers.[15]
Cross-Coupling Reactions from Brominated Intermediates
As previously mentioned, the bromine atom is an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling of a Brominated Pyrrolopyridine
This protocol provides a general method for introducing new aryl or heteroaryl groups onto the brominated scaffold, a key step in exploring SAR.[10]
Expertise & Causality: A palladium catalyst, such as Pd(OAc)2 with a suitable phosphine ligand, is used to facilitate the catalytic cycle. A base (e.g., K2CO3) is essential for the transmetalation step. A solvent system like 1,4-dioxane and water is often used to ensure solubility of both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the brominated pyrrolopyridine (1.0 mmol, 1.0 eq.), the desired boronic acid partner (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)2, 5 mol%).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the vessel via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.[10]
Part 3: Future Perspectives and Conclusion
The strategic incorporation of bromine into the pyrrolopyridine scaffold remains a highly valuable and productive strategy in drug discovery. While significant progress has been made, particularly in the realm of kinase inhibitors, several areas warrant further investigation:
-
Exploring Isomeric Scaffolds: While certain pyrrolopyridine isomers are well-studied, others remain relatively unexplored. A systematic investigation of bromination across all isomeric scaffolds could uncover novel biological activities.[1][2][3]
-
Novel Brominating Reagents: The development of new, highly regioselective, and functional-group-tolerant brominating agents will continue to refine the synthesis of complex brominated heterocycles.[16]
-
Bromine as a Probe for Structural Biology: The "heavy atom" effect of bromine can be leveraged in X-ray crystallography to aid in solving the phase problem and obtaining high-resolution structural data of ligand-protein complexes, providing deeper insights into the binding interactions that drive SAR.[7]
References
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El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry. Available at: [Link]
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Gour, H., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
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El-Gamal, M. I., & Oh, C. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. YouTube. Available at: [Link]
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Yeung, Y. Y. (n.d.). Recent Advances in Bromination Reactions. National University of Singapore. Available at: [Link]
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ResearchGate. (n.d.). Preparation of pyrrolo[1,2-a]pyrazines 4j and 4k by bromination of 4a. ResearchGate. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
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Jiang, M., et al. (2025). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available at: [Link]
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Jasiński, M., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Available at: [Link]
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da Silva, A. C. G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of α-brominated pyrrolodiazine, under MW and TH conditions. ResearchGate. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
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Johnson, T. A., & Stout, S. L. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Kamal, A., et al. (2003). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][11][17]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry - Anti-Cancer Agents. Available at: [Link]
-
Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of compound 4. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Current Organic Chemistry. Available at: [Link]
-
Seelig, A. (1998). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]
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A Comprehensive Technical Guide to Determining the Solubility of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Dimethyl Sulfoxide (DMSO)
This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine and understand the solubility of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in dimethyl sulfoxide (DMSO). While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles, a robust experimental protocol, and critical considerations necessary for its empirical determination.
Introduction: The Compound and the Solvent
This compound (CAS No. 1000340-11-3) is a substituted azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The successful progression of such compounds through the drug discovery pipeline is critically dependent on their physicochemical properties, with solubility being a primary determinant of their utility in biological assays and subsequent formulation development.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[2][3] This "universal solvent" capability has made it indispensable for preparing high-concentration stock solutions in high-throughput screening (HTS) and various in vitro and in vivo studies.[4][5] An accurate understanding of a compound's maximum solubility in DMSO is paramount for ensuring data integrity, avoiding compound precipitation in assays, and generating reliable biological results.[6][7]
This guide will provide the scientific logic and a field-proven methodology to empower researchers to confidently measure the DMSO solubility of this compound.
Physicochemical Profile and Theoretical Solubility Considerations
To approach the solubility determination of this compound, we must first consider its structural features and the fundamental principles of dissolution.
Compound Characteristics:
| Property | Value | Source |
| CAS Number | 1000340-11-3 | [1] |
| Molecular Formula | C₉H₇BrN₂O₂ | Inferred |
| Molecular Weight | 255.07 g/mol | Inferred |
The dissolution process is governed by an energetic balance between two primary forces:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solid crystalline lattice of the compound together.
-
Solvation Energy: The energy released when the individual molecules of the compound interact with and are stabilized by the DMSO solvent molecules.
For dissolution to occur, the solvation energy must overcome the lattice energy. The structure of this compound—containing a hydrogen bond donor (carboxylic acid, pyrrole N-H), a hydrogen bond acceptor (pyridine nitrogen, carbonyl oxygen), and a hydrophobic region (bromomethyl-benzene moiety)—suggests a complex interaction with the polar aprotic environment of DMSO.
The Indispensable Role of DMSO in Preclinical Research
DMSO's prominence in the laboratory is due to a unique combination of properties:
-
Broad Solubility Spectrum : It can dissolve a wide range of chemical entities, simplifying the creation of compound libraries.[3]
-
Miscibility : It is fully miscible with water and most organic solvents, allowing for easy dilution into aqueous cell culture media and assay buffers.[2][5]
-
High Boiling Point : With a boiling point of 189°C, it has low volatility at room temperature, which helps maintain accurate concentrations in stock solutions.[2]
However, its use requires careful consideration:
-
Hygroscopicity : DMSO readily absorbs water from the atmosphere. This can significantly impact the solubility of compounds, often leading to precipitation over time.[7][8]
-
Cytotoxicity : At concentrations typically above 0.5-1%, DMSO can exert toxic effects on cells, potentially confounding experimental results.[7]
-
Compound Stability : The practice of repeated freeze-thaw cycles can promote the crystallization of less soluble compounds from DMSO solutions.[8][9]
These factors underscore the importance of not only determining the maximum solubility but also establishing best practices for the preparation and handling of DMSO stock solutions.
Experimental Protocol for Determining Equilibrium Solubility
The following protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound in DMSO. This method is designed to be a self-validating system by ensuring that a true equilibrium is reached.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (set to 25°C)
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and appropriate solvents (e.g., methanol, acetonitrile) for preparing analytical standards and dilutions
Step-by-Step Methodology
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of this compound into a microcentrifuge tube. The key is to add an excess of the solid.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This initial volume should be low enough to ensure that not all of the compound dissolves.
-
Vortex the mixture vigorously for 2-3 minutes to create a uniform slurry.
-
-
Equilibration:
-
Place the sealed tube in a thermostatically controlled shaker, maintaining a constant temperature (e.g., 25°C).
-
Allow the slurry to equilibrate for 24 to 48 hours. This extended period is critical to ensure that the dissolution process has reached a true thermodynamic equilibrium, avoiding the underestimation of solubility that can occur with shorter incubation times.
-
-
Phase Separation:
-
After equilibration, centrifuge the tube at a high speed (e.g., >10,000 x g) for 10-15 minutes. This will pellet the excess, undissolved solid, leaving a clear, saturated supernatant.
-
-
Sampling and Dilution:
-
Carefully open the tube, taking care not to disturb the solid pellet.
-
Withdraw a small, precise aliquot of the clear supernatant (e.g., 20 µL).
-
Immediately dilute this aliquot into a large, known volume of a suitable solvent in which the compound is highly soluble (e.g., 1980 µL of methanol for a 1:100 dilution). This prevents the compound from precipitating out of the DMSO upon temperature changes.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent used for dilution.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) x Dilution Factor
Solubility (mM) = (Solubility in mg/mL / Molecular Weight in g/mol ) x 1000
-
Visualization of the Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Critical Factors for Trustworthy and Reproducible Data
The accuracy of a solubility measurement is highly dependent on rigorous control over experimental variables. A self-validating protocol must account for these potential sources of error.
-
Purity of Compound : The presence of impurities can artificially inflate or decrease apparent solubility. Using a highly purified starting material is essential. Amorphous material will generally appear more soluble than a more stable crystalline form.[9]
-
Solvent Quality : As DMSO is highly hygroscopic, the use of anhydrous grade stored under inert gas and opened just prior to use is critical. Water contamination is a leading cause of compound precipitation from DMSO stocks.[7]
-
Temperature Control : Solubility is temperature-dependent. All steps, especially equilibration, must be performed at a consistent, controlled temperature.
-
Equilibrium Achievement : Insufficient equilibration time is a common error that leads to an underestimation of the true solubility. 24 hours is a minimum, with 48 hours being preferable for complex molecules.
-
Analytical Method : The quantification method must be shown to be accurate, precise, and linear over the expected concentration range.
Caption: Key factors influencing solubility measurement accuracy.
Conclusion and Best Practices
Determining the DMSO solubility of this compound is a foundational step in its journey as a potential drug candidate. While no public data exists, the robust shake-flask method detailed here provides the necessary framework for its empirical determination. By meticulously controlling for variables such as solvent quality, temperature, and equilibration time, researchers can generate reliable and reproducible data.
Best Practices for DMSO Stock Solutions:
-
Always use anhydrous DMSO for preparing stock solutions.
-
Store stock solutions in tightly sealed containers at -20°C or -80°C to minimize water absorption.[7]
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can induce crystallization.[7][9]
-
Before use, thaw frozen stocks completely and vortex gently to ensure a homogeneous solution.
-
Always include a vehicle control (DMSO at the same final concentration) in biological assays to account for any solvent effects.[2]
By adhering to these principles and protocols, researchers can ensure the highest quality data, enabling confident decision-making in the drug discovery process.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 17, 2026, from [Link]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved January 17, 2026, from [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved January 17, 2026, from [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved January 17, 2026, from [Link]
-
Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved January 17, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Note: High-Purity Isolation of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid via Preparative Reversed-Phase HPLC
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. The methodology centers on preparative reversed-phase high-performance liquid chromatography (RP-HPLC), a robust technique for purifying polar, ionizable compounds. This document outlines the rationale behind the chromatographic parameter selection, a step-by-step purification protocol, and a troubleshooting guide to address common challenges, ensuring researchers can achieve high purity and yield of the target compound.
Introduction
This compound is a member of the 7-azaindole class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps and biological assays, leading to erroneous data and developmental delays. This guide provides a detailed protocol for the efficient purification of this compound from a crude synthetic mixture using preparative RP-HPLC.
The selection of RP-HPLC is predicated on the physicochemical properties of the target molecule. As a pyridine carboxylic acid, the compound possesses both hydrophobic (brominated aromatic rings) and hydrophilic (carboxylic acid and pyridine nitrogen) moieties, making it amenable to separation on a nonpolar stationary phase with a polar mobile phase. Control of the mobile phase pH is critical to ensure consistent ionization of the carboxylic acid and pyridine functionalities, thereby achieving reproducible retention times and sharp peak shapes.
Chromatographic Method Development
The successful purification of this compound hinges on the careful selection of the stationary and mobile phases.
Stationary Phase Selection
A C18 stationary phase is the industry standard for reversed-phase chromatography and is well-suited for the separation of small organic molecules like the target compound. The C18 alkyl chains provide a hydrophobic surface that interacts with the nonpolar regions of the analyte. For preparative applications, a larger particle size (e.g., 5-10 µm) is often employed to reduce backpressure and allow for higher loading capacities.
Mobile Phase Optimization
The mobile phase consists of an aqueous component and an organic modifier, with an acidic additive to control the pH.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.
-
Aqueous Component: High-purity water is used.
-
Acidic Additive: Formic acid (0.1%) is recommended. It effectively protonates the carboxylic acid group, rendering it less polar and increasing its retention on the C18 column. While trifluoroacetic acid (TFA) can also be used, formic acid is often preferred for its better compatibility with mass spectrometry (MS) and reduced potential for ion suppression if the collected fractions are to be analyzed by LC-MS.[1][2][3][4][5]
The optimal mobile phase composition and gradient are determined through analytical scale experiments before scaling up to a preparative method.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Figure 1: A schematic overview of the purification workflow for this compound.
Detailed Protocol
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Preparative HPLC system with a UV detector |
| HPLC-grade acetonitrile | C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm) |
| HPLC-grade water | Rotary evaporator |
| Formic acid (≥98%) | Lyophilizer or high-vacuum oven |
| Dimethyl sulfoxide (DMSO) | Analytical HPLC system |
| Methanol | 0.45 µm PTFE syringe filters |
| Glass vials and collection tubes |
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of DMSO and methanol. The goal is to achieve a concentrated solution without exceeding the solubility limit.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column.
Preparative HPLC Conditions
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | 254 nm and 310 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Gradient | 10-90% B over 30 minutes |
Purification Procedure
-
Column Equilibration: Equilibrate the preparative C18 column with 10% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample solution onto the column.
-
Elution and Fraction Collection: Start the gradient elution and begin collecting fractions as the detector signal indicates the elution of peaks. Collect fractions of a consistent volume (e.g., 10-15 mL).
-
Post-Run Wash: After the gradient is complete, wash the column with 95% Mobile Phase B for at least 2 column volumes to elute any strongly retained impurities.
-
Re-equilibration: Re-equilibrate the column to the initial conditions (10% B) in preparation for the next injection.
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that contain the target compound at the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Care should be taken to avoid excessive heat.
-
Final Drying: Lyophilize the remaining aqueous solution or dry the product under a high vacuum to obtain the pure this compound as a solid.
Troubleshooting Guide
Figure 2: A troubleshooting guide for common issues in the HPLC purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using preparative reversed-phase HPLC. By carefully controlling the chromatographic parameters, particularly the mobile phase composition and pH, researchers can consistently obtain the target compound with high purity, which is essential for its use in drug discovery and development. The provided workflow and troubleshooting guide serve as a valuable resource for scientists and professionals in the field.
References
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. Retrieved from [Link]
-
Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015, February 26). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. Retrieved from [Link]
-
LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reagentia. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-bromo-, methyl ester (1 x 1 g). Retrieved from [Link]
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HPLC analysis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This comprehensive guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. Designed for researchers, quality control analysts, and professionals in drug development, this document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a framework for method validation. The method is optimized for sensitivity, specificity, and reproducibility, ensuring trustworthy and accurate analytical results.
Introduction and Analyte Overview
This compound is a heterocyclic compound belonging to the azaindole class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active agents. Accurate and reliable quantification of this molecule is critical for purity assessment, stability studies, and pharmacokinetic analysis.
This application note addresses the analytical challenges by presenting a method grounded in fundamental chromatographic principles. The primary mechanism of separation is hydrophobic interaction, making RP-HPLC the ideal technique[1]. Due to the presence of a carboxylic acid functional group, control of the mobile phase pH is paramount to achieving sharp, symmetrical peaks and reproducible retention times[2].
Analyte Physicochemical Properties (Inferred)
Direct experimental data for the 6-methyl derivative is not widely available. Therefore, the following properties are based on its close structural analog, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 849068-61-7)[3]. The addition of a methyl group is expected to slightly increase its hydrophobicity and molecular weight.
| Property | Value (for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) | Expected Impact of 6-Methyl Group | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | C₉H₇BrN₂O₂ | [3] |
| Molecular Weight | 241.04 g/mol | ~255.07 g/mol | [3] |
| Appearance | Solid | Solid | |
| LogP (calculated) | 2.02 | Slightly higher (more hydrophobic) | [3] |
| pKa (estimated) | ~3.5-4.5 (Carboxylic Acid), ~4.0-5.0 (Pyridine Nitrogen) | Minimal change expected | General Chemical Principles |
| UV Absorption | Aromatic system, strong UV absorbance expected | Minimal change expected | [4] |
Experimental Design and Rationale
Core Principle: Reversed-Phase Chromatography
The analyte possesses a calculated LogP of approximately 2.0, indicating moderate hydrophobicity suitable for retention on a non-polar stationary phase like C18[3]. The separation will be governed by partitioning between the stationary phase and a polar mobile phase.
The Critical Role of Mobile Phase pH
The molecule contains both an acidic carboxylic acid group and a basic pyridine nitrogen. The ionization state of these groups dramatically affects the molecule's overall polarity and, consequently, its retention in RP-HPLC[1].
-
At pH > pKa (acid): The carboxylic acid is deprotonated (COO⁻), making the molecule more polar and leading to poor retention and peak tailing.
-
At pH < pKa (acid): The carboxylic acid remains protonated (COOH), rendering it less polar and promoting better interaction with the C18 stationary phase. Therefore, an acidic mobile phase is essential. By setting the pH to ~3.0, we ensure the carboxylic acid is fully protonated, suppressing its ionization and leading to sharp, symmetrical peaks and stable retention[2].
Gradient Elution for Purity Analysis
An isocratic method may be sufficient for simple quantification, but a gradient elution—where the organic solvent concentration is increased over time—is superior for stability studies and impurity profiling. This approach ensures that both more polar and less polar impurities are eluted from the column in a reasonable timeframe, providing a comprehensive view of the sample's composition.
Materials and Methodology
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (≥98%)
-
-
Apparatus: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters (PTFE or Nylon).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Provides acidic pH (~2.7) to suppress ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Organic modifier for elution; formic acid maintains consistent pH. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 10% B; 18-25 min: 10% B | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detection | DAD, 260 nm (Acquire full spectrum 200-400 nm) | The conjugated aromatic system should absorb strongly in this region[4]. A DAD allows for peak purity analysis. |
Detailed Protocols
Standard Preparation Protocol (100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of Methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with Methanol. Mix thoroughly. This is the stock solution.
-
Working Standard: Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This yields the 10 µg/mL working standard.
-
Filtration: Filter the working standard through a 0.22 µm syringe filter into an HPLC vial before injection[5].
Sample Preparation Protocol
-
Weighing: Accurately weigh an amount of the sample powder expected to contain 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Extraction & Dissolution: Follow steps 2-5 from the Standard Preparation Protocol. Ensure the sample concentration is within the validated linear range of the method.
Experimental Workflow Diagram
The following diagram outlines the complete process from sample preparation to data analysis.
Caption: HPLC Experimental Workflow from Sample Preparation to Final Report.
System Suitability and Method Validation
To ensure the trustworthiness of the analytical results, a robust system suitability test (SST) must be performed before any sample analysis, and the method must be fully validated according to ICH guidelines.
System Suitability Testing (SST)
Inject the working standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates injection precision. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Confirms pumping stability. |
Method Validation Protocol
The analytical method should be validated for its intended purpose. The following is a summary of the required validation parameters.
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate that there is no interference at the analyte's retention time.
-
Linearity: Prepare at least five concentration levels (e.g., from 1 µg/mL to 20 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively, typically based on a signal-to-noise ratio of 10:1 (for LOQ) and 3:1 (for LOD).
Method Validation Logic Diagram
Caption: Logical Flow for HPLC Method Validation According to ICH Guidelines.
References
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]
-
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]
-
5-Bromonicotinic acid. PubChem, National Center for Biotechnology Information.[Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque, Inc.[Link]
-
Reversed Phase HPLC Method Development. Phenomenex.[Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed, National Center for Biotechnology Information.[Link]
-
Improving Sample Preparation in HPLC. LCGC North America.[Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage.[Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.[Link]
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography.[Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech.[Link]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.[Link]
Sources
Application Note: Structural Elucidation of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral processing. The core of this note is an in-depth analysis of the expected ¹H and ¹³C NMR spectra, supported by predictions from established chemical shift principles and data from related structures. Furthermore, we outline the strategic application of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, to achieve unambiguous structural verification. This guide is intended for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif frequently incorporated into molecules with significant biological activity. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a valuable building block in the design of kinase inhibitors and other therapeutic agents. The specific compound, this compound, combines several key functionalities: a bromine atom for potential cross-coupling reactions, a carboxylic acid for amide bond formation or salt formulation, and a methyl group that can influence solubility and metabolic stability.
Accurate and unambiguous structural confirmation is a prerequisite for any further development. NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution. This note explains the causality behind the NMR parameters of this specific molecule, providing a robust framework for its characterization.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for spectral assignment. The IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is used throughout this document.
Caption: IUPAC Numbering for this compound.
Experimental Protocols
Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR data. For a polar, acidic compound like this, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
Causality:
-
Solubility: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving the compound and preventing aggregation, which can cause line broadening.
-
Proton Exchange: It allows for the observation of exchangeable protons (N-H from the pyrrole and O-H from the carboxylic acid), which appear as broad signals.
-
Chemical Shift Range: The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm (¹H) and 39.52 ppm (¹³C), which typically does not overlap with the signals of interest for this molecule.[2]
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (≥99.8% D).
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved.
-
For D₂O exchange confirmation, acquire the initial ¹H NMR spectrum, then add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum. The N-H and COOH signals should disappear.
NMR Data Acquisition
These protocols are designed for a standard 400 MHz spectrometer but can be adapted for other field strengths.
Workflow for NMR Analysis:
Sources
Application Notes and Protocols for the Development of Immunomodulators Based on 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals in immunology and medicinal chemistry.
Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and effectively target the hinge region of various protein kinases.[1][2][3] This guide provides a comprehensive framework for the development of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and selective immunomodulators. We focus on their application as inhibitors of the Janus Kinase (JAK) family, which are pivotal enzymes in cytokine signaling pathways implicated in numerous inflammatory and autoimmune diseases.[4][5][6][7] This document details the rationale and step-by-step protocols for chemical synthesis, in vitro biochemical and cellular characterization, and in vivo evaluation in relevant preclinical models of disease.
Introduction: Targeting the JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses.[8] This pathway governs a host of cellular processes, including immune cell development, activation, and proliferation. Dysregulation of the JAK/STAT pathway is a hallmark of many autoimmune disorders, such as rheumatoid arthritis and transplant rejection, making it a prime target for therapeutic intervention.[6][8]
The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[8] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, where they phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8] The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has proven to be an exceptional starting point for designing selective JAK inhibitors, offering a robust platform for developing next-generation immunomodulators.[4][5][7][9]
PART 1: Synthesis and Characterization of Derivatives
The modular nature of the 1H-pyrrolo[2,3-b]pyridine core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a carboxamide group at the C5-position and diverse substitutions at the C4-position have been shown to be particularly effective for enhancing JAK inhibitory activity.[7][9]
General Synthetic Workflow
A common synthetic route involves building the core scaffold and then introducing key functional groups through cross-coupling and amidation reactions. This approach provides the flexibility needed to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Protocol: Representative Synthesis of a C4-amino-substituted Derivative
This protocol provides a generalized procedure. Specific reagents, reaction times, and temperatures must be optimized for each unique derivative.
Materials:
-
Substituted 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
Desired amine (R-NH2)
-
Coupling agent (e.g., T3P, HATU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
-
Standard workup and purification reagents (EtOAc, NaHCO3, brine, MgSO4, silica gel)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for neutralizing the acid formed during the reaction and facilitating the coupling process.
-
Coupling Agent Addition: Slowly add the coupling agent (e.g., T3P, 1.5 eq) to the reaction mixture. The choice of coupling agent is critical for achieving high yield and minimizing side reactions like racemization.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent like ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO3 solution, water, and brine. The aqueous washes remove residual DMF, base, and coupling agent byproducts.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or CH2Cl2/methanol).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and reverse-phase HPLC. A purity of >95% is required for biological assays.
PART 2: In Vitro Evaluation of Immunomodulatory Activity
A tiered in vitro screening cascade is essential to efficiently identify promising candidates. This process begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays that reflect the compound's activity in a physiological context.
Protocol: Biochemical JAK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against individual JAK isoforms.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by a recombinant JAK enzyme. The amount of phosphorylated product is quantified, often using fluorescence or luminescence.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer
-
ATP and peptide substrate
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the recombinant JAK enzyme diluted in kinase buffer to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add a solution containing ATP and the peptide substrate to all wells to start the kinase reaction. The ATP concentration should be at or near its Km value for the specific enzyme to ensure competitive binding can be accurately assessed.
-
Reaction Incubation: Incubate for 1-2 hours at room temperature.
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: IL-2 Stimulated T-Cell Proliferation Assay
Objective: To assess the immunomodulatory effect of compounds on cytokine-driven T-cell proliferation.[5][7]
Principle: Interleukin-2 (IL-2) is a potent T-cell mitogen whose signaling is dependent on JAK1 and JAK3. Inhibition of these kinases will block IL-2-induced proliferation, which can be measured by quantifying DNA synthesis or metabolic activity.
Materials:
-
Isolated human T-cells or a T-cell line (e.g., CTLL-2)
-
Complete RPMI-1640 media
-
Recombinant human IL-2
-
Test compounds in DMSO
-
Proliferation detection reagent (e.g., BrdU, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed T-cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in complete media.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Ensure the final DMSO concentration is non-toxic (≤0.5%).
-
Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C, 5% CO2. This allows for cell penetration and target engagement.
-
Stimulation: Add IL-2 to the wells at a pre-determined optimal concentration (e.g., 10 ng/mL). Include unstimulated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Quantification: Measure cell proliferation using a suitable reagent. For example, add CellTiter-Glo® reagent and measure luminescence.
-
Data Analysis: Normalize the data to the IL-2 stimulated control wells and calculate the IC50 for inhibition of proliferation.
| Hypothetical Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | T-Cell Proliferation IC₅₀ (nM) |
| Compound A (Pan-JAK) | 5 | 8 | 3 | 15 |
| Compound B (JAK1-Sel) | 2 | 250 | 150 | 10 |
| Compound C (JAK3-Sel) | 300 | >1000 | 10 | 45 |
| Tofacitinib (Control) | 1.2 | 20 | 1.1 | 9 |
PART 3: In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.[10][11] The choice of model is critical and should reflect the intended therapeutic indication.
Protocol: Rat Heterotopic Cardiac Transplant Model
Objective: To evaluate the efficacy of a compound in preventing acute allograft rejection, a process highly dependent on T-cell activation and cytokine signaling.[5]
Principle: A donor heart is transplanted into the abdomen of a recipient rat of a different strain. Without immunosuppressive treatment, the recipient's immune system will recognize the graft as foreign and mount a potent T-cell-mediated response, leading to rejection. Compound efficacy is measured by the prolongation of graft survival.
Animals:
-
Donor rats (e.g., Lewis strain)
-
Recipient rats (e.g., Brown Norway strain)
Procedure:
-
Surgical Procedure: Perform heterotopic cardiac transplantation, anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Treatment Groups: Randomize recipient animals into groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Test Compound (e.g., 10, 30, 100 mg/kg, administered orally once or twice daily)
-
Positive Control (e.g., Cyclosporine A)
-
-
Dosing: Begin dosing on the day of transplantation and continue for the duration of the study. The oral route is preferred to assess clinically relevant bioavailability.[5]
-
Monitoring: Palpate the transplanted heart daily to assess its viability (presence of a heartbeat). The day of cessation of a palpable heartbeat is recorded as the day of rejection.
-
Endpoint: The primary endpoint is graft survival time. Secondary endpoints can include histological analysis of the explanted heart to score the severity of rejection and infiltration of immune cells, as well as measurement of plasma cytokine levels.
-
Data Analysis: Use Kaplan-Meier survival analysis with a log-rank test to compare survival curves between treatment groups. A statistically significant increase in median survival time compared to the vehicle group indicates efficacy.
References
-
Title: Experimental animal models used for evaluation of potential immunomodulators: A mini review Source: ResearchGate URL: [Link]
-
Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications URL: [Link]
-
Title: Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 Source: PubMed URL: [Link]
-
Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: PubMed URL: [Link]
-
Title: Immunomodulatory Assays Source: Invitrocue URL: [Link]
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Title: Drosophila as an Animal Model for Testing Plant-Based Immunomodulators Source: MDPI URL: [Link]
-
Title: Understanding immune-modulatory efficacy in vitro Source: PubMed Central URL: [Link]
-
Title: Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 Source: PubMed URL: [Link]
-
Title: In Vitro Immunology Assays Source: Charles River Laboratories URL: [Link]
-
Title: Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Request PDF Source: ResearchGate URL: [Link]
-
Title: Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors Source: PubMed Central URL: [Link]
-
Title: Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: ResearchGate URL: [Link]
-
Title: Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action Source: NCBI Bookshelf URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL: [Link]
-
Title: In Vitro Evaluation of Immunomodulating Drugs as Perpetrators of Drug Interactions Source: YouTube URL: [Link]
-
Title: Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma Source: PubMed URL: [Link]
-
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]
-
Title: In vitro Bioassay Services for Antibody Drug Discovery Source: ProBio CDMO URL: [Link]
-
Title: Corrigendum to "Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3" Source: PubMed URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]
-
Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: MDPI URL: [Link]
-
Title: Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy Source: Journal for ImmunoTherapy of Cancer URL: [Link]
-
Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: MDPI URL: [Link]
-
Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: National Institutes of Health (NIH) URL: [Link]
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Introduction: The Significance of Pyrrolopyridines and the Suzuki-Miyaura Coupling
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of Substituted Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery.[1] Their structural resemblance to indole allows them to act as bioisosteres, modulating the biological activity of parent compounds.[2] Indeed, the pyrrolopyridine scaffold is a privileged core structure found in numerous biologically active molecules, including potent kinase inhibitors.[1]
The synthesis of substituted pyrrolopyridines is a key step in the development of novel therapeutics. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) bonds.[1][3] This palladium-catalyzed reaction between an organoborane (typically a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reagents.[4][5] These advantages make it a preferred method for the arylation of the pyrrolopyridine nucleus.[6]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling for the synthesis of substituted pyrrolopyridines, delving into the reaction mechanism, offering detailed experimental protocols, and addressing common challenges and optimization strategies.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8] The cycle is initiated by the active Pd(0) species and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) complex into the carbon-halogen bond of the halo-pyrrolopyridine (Ar-X), forming a Pd(II) intermediate.[7] The reactivity of the halide in this step generally follows the order I > Br > Cl.[9]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[3] The exact nature of the transmetalating species can vary, but it is a critical step for the formation of the diorganopalladium(II) complex.[10]
-
Reductive Elimination: The final step involves the elimination of the desired substituted pyrrolopyridine product from the diorganopalladium(II) complex. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][9]
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols: A Practical Guide
The success of the Suzuki-Miyaura coupling for the synthesis of substituted pyrrolopyridines is highly dependent on the careful selection of reaction components and conditions.[1] This section provides a general, yet detailed, protocol that can serve as a starting point for optimization.
Materials and Reagents
-
Halo-pyrrolopyridine: The choice of halide (Cl, Br, I) will influence reactivity.[9]
-
Arylboronic Acid or Ester: A wide variety are commercially available or can be synthesized. Boronic esters, such as pinacol esters, often exhibit greater stability.[5][10]
-
Palladium Catalyst: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and pre-catalysts like XPhos Pd G2.[1] The selection of the catalyst and its associated ligand is critical for success, especially with challenging substrates.[1][4]
-
Ligand: For catalysts like Pd₂(dba)₃, an external ligand such as XPhos or SPhos is often required to stabilize the palladium center and facilitate the reaction.[1][6]
-
Base: Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[1] The base plays a crucial role in the transmetalation step.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically employed.[9][11]
General Step-by-Step Protocol
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the halo-pyrrolopyridine, the arylboronic acid (or ester), and the base.[12]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[12]
-
Add the palladium catalyst and, if required, the ligand under the inert atmosphere.[12]
-
-
Solvent Addition:
-
Add the degassed solvent(s) to the reaction mixture via a syringe.[12]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolopyridine.[3][13]
-
Caption: Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Optimization and Troubleshooting
Achieving high yields and purity in the Suzuki-Miyaura coupling of pyrrolopyridines often requires optimization of the reaction conditions.[6] Below is a table summarizing key parameters and a guide to troubleshooting common issues.
| Parameter | Considerations and Starting Points | References |
| Halo-pyrrolopyridine | Iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive chlorides, more active catalyst systems may be needed. | [9] |
| Boronic Acid/Ester | Boronic acids are common, but boronate esters (e.g., pinacol, MIDA) can offer enhanced stability and are useful for iterative couplings. An excess (1.2-2.0 equivalents) is often used. | [14] |
| Palladium Catalyst | Pd(PPh₃)₄ is a classic choice. For more challenging couplings, consider Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or a pre-catalyst like XPhos Pd G2. Catalyst loading is typically 1-5 mol%. | [1][6][13] |
| Base | K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices. The strength and solubility of the base can significantly impact the reaction rate and yield. | [1][15] |
| Solvent | A mixture of an organic solvent (dioxane, THF, DME, toluene) and water is standard. The ratio can be optimized, for example, a 4:1 or 3:2 mixture of organic solvent to water. | [11][13] |
| Temperature | Reaction temperatures typically range from 60 °C to 110 °C. Lower temperatures can be used with more reactive substrates and highly active catalysts. | [6][14] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | References |
| Low Yield | Inactive catalyst, insufficient temperature, incorrect base or solvent, decomposition of boronic acid. | Screen different catalyst/ligand systems. Increase the reaction temperature. Try alternative bases and solvents. Use a more stable boronic ester. Increase the equivalents of the boronic acid. | [1] |
| Homocoupling of Boronic Acid | Presence of oxygen, non-optimal reaction conditions. | Ensure a strictly inert atmosphere. Optimize the reaction temperature and catalyst loading. | [1] |
| Dehalogenation of Starting Material | Side reaction at the palladium center, often promoted by certain bases or solvents. | Change the base or solvent system. Use a milder base. | [9] |
| Protodeboronation | Decomposition of the boronic acid, especially with electron-deficient or some heteroaryl boronic acids. | Use a more stable boronic ester (e.g., pinacol or MIDA ester). Use milder reaction conditions (lower temperature, different base). | [10] |
| Incomplete Conversion | Insufficient catalyst activity or loading, low reaction temperature or time. | Increase catalyst loading. Increase reaction time. Switch to a more active catalyst system. | [1] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted pyrrolopyridines, providing a reliable and versatile method for the construction of C-C bonds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to optimization are crucial for achieving successful outcomes. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively apply this powerful reaction in their synthetic endeavors.
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Singh, P., Singh, A., Singh, A. K., & Singh, R. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7960. Available from: [Link]
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Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
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Berrue, F., & Shaughnessy, K. H. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2231–2241. Available from: [Link]
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da Silva, M. F. C., & de Souza, R. O. M. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. Available from: [Link]
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Corpet, M., & Gosmini, C. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Available from: [Link]
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Bakherad, M., & Keivanloo, A. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 46(32). Available from: [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13177–13179. Available from: [Link]
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da Silva, M. F. C., & de Souza, R. O. M. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. Available from: [Link]
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Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 45(39), 6523–6527. Available from: [Link]
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University of North Carolina at Chapel Hill. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025). Available from: [Link]
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Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Available from: [Link]
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Reddy, K. R., & Raj, S. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(23), 8963–8966. Available from: [Link]
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Ramirez, A., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(56), 33938–33942. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1–53. Available from: [Link]
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ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available from: [Link]
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Zhang, L., Wu, J., & Han, J. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Terphenylphosphine-Ligated Palladium(II) Complex. Catalysis Letters, 144(10), 1776–1781. Available from: [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1460–1470. Available from: [Link]
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Li, W., Wang, D., & He, W. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(12), 2133. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. Available from: [Link]
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Shields, J. D., & Doyle, A. G. (2016). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 18(1), 114–117. Available from: [Link]
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Peyronneau, M., Saba, W., Goutal, S., Dollé, F., & Roger, M. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry, 159, 269–284. Available from: [Link]
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Borra, S., & Newman, S. G. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 28(1), 164–168. Available from: [Link]
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The Organic Chemistry Channel. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]
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Al-Zoubi, R. M. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids a. Journal of Saudi Chemical Society, 20, S462–S466. Available from: [Link]
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Myers, A. G. The Suzuki Reaction. Available from: [Link]
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ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]
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G, R., & S, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, (13), 1959-1965. Available from: [Link]
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D’Amico, F., & Gabriele, B. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. Available from: [Link]
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Janeba, Z., & Holy, A. (2010). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 15(1), 358–369. Available from: [Link]
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ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025). Available from: [Link]
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The Art of C-N Bond Formation: A Guide to Buchwald-Hartwig Amination of Brominated Pyrrolopyridines
For researchers, medicinal chemists, and professionals in drug development, the pyrrolopyridine scaffold is a cornerstone of innovation. Its presence in numerous biologically active molecules underscores the critical need for robust and versatile synthetic methodologies. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering an efficient and modular approach to the synthesis of novel aminopyrrolopyridines. This guide provides an in-depth exploration of this powerful reaction, offering both theoretical insights and practical, field-proven protocols tailored for the amination of brominated pyrrolopyridine substrates.
I. The Underpinnings of a Powerful Transformation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[1] This reaction has revolutionized synthetic chemistry by providing a milder and more general alternative to traditional methods like nucleophilic aromatic substitution.[1]
The catalytic cycle, a finely orchestrated sequence of events at the palladium center, is the heart of this transformation.[2][3] It commences with the oxidative addition of the brominated pyrrolopyridine to a palladium(0) complex, forming a palladium(II) intermediate. Subsequent coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final, crucial step is reductive elimination, which forges the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][4]
The success of the Buchwald-Hartwig amination is critically dependent on the careful selection of the catalyst, ligand, and base, each playing a pivotal role in the efficiency and outcome of the reaction.[4]
II. The Catalytic System: A Symphony of Components
The choice of palladium precursor, phosphine ligand, and base is paramount for a successful amination. The interplay between these components dictates the reaction's efficiency, substrate scope, and functional group tolerance.
Palladium Precursors: Both palladium(0) and palladium(II) sources can be employed. Common Pd(0) precursors include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), while palladium(II) acetate (Pd(OAc)₂) is a frequently used Pd(II) source that is reduced in situ to the active Pd(0) species.[5] The use of pre-formed palladium catalysts, often complexed with a phosphine ligand, can offer greater reproducibility and activity.[6]
Phosphine Ligands: The ligand is arguably the most critical component, influencing the stability of the catalyst and the rates of oxidative addition and reductive elimination.[4] For electron-rich and potentially coordinating heteroaromatic substrates like pyrrolopyridines, bulky, electron-rich biarylphosphine ligands are often the key to success. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated exceptional performance in the amination of challenging heteroaryl halides.[7]
Bases: A stoichiometric amount of base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[3] Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice, known for promoting high reaction rates.[8] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) is another valuable option, particularly when protic functional groups are present.[2]
III. General Protocol for the Buchwald-Hartwig Amination of Brominated Pyrrolopyridines
This protocol provides a generalized procedure. Specific conditions, including the choice of ligand, base, solvent, and temperature, should be optimized for each specific substrate and amine combination.
Materials and Reagents:
-
Brominated pyrrolopyridine (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (argon or nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the brominated pyrrolopyridine, palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the amine to the flask. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added along with the other solid reagents.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the brominated pyrrolopyridine.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminopyrrolopyridine.[9]
IV. Navigating the Nuances: Key Considerations and Troubleshooting
The amination of brominated pyrrolopyridines can present unique challenges due to the electronic nature and potential for catalyst inhibition by the nitrogen-containing heterocycle.
Protecting Groups: A Strategic Necessity
The pyrrole nitrogen of the pyrrolopyridine core can be acidic and may interfere with the catalytic cycle. In many cases, protection of the pyrrole nitrogen is essential for a successful amination. The trimethylsilylethoxymethyl (SEM) group is a commonly used protecting group that can be removed under acidic conditions.
Common Challenges and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous and oxygen-free conditions. |
| Poor ligand choice | Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). | |
| Inappropriate base | For less acidic amines, a stronger base like NaOtBu may be required. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄. | |
| Hydrodehalogenation | β-hydride elimination from the amido complex | Use a more sterically hindered ligand. Lower the reaction temperature. |
| Homocoupling of the Amine | Competitive reaction pathway | Adjust the catalyst-to-ligand ratio. |
| Purification Difficulties | Polarity of the product | Use a different eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
| Residual palladium | Treat the crude product with a palladium scavenger. |
V. Visualizing the Process
To further elucidate the key aspects of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
VI. Conclusion
The Buchwald-Hartwig amination stands as a powerful and indispensable tool for the synthesis of aminopyrrolopyridines. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, and base, coupled with careful experimental execution, will empower researchers to successfully navigate the synthesis of these valuable compounds. The protocols and insights provided herein serve as a robust foundation for the application of this transformative reaction in the pursuit of novel therapeutics and functional materials.
VII. References
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online forum post]. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
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Kent, D. R., Cody, W. L., & Pfefferkorn, J. A. (2011). Rapid single-shot synthesis of the 214 amino acid-long N-terminal domain of pyocin S2. Journal of the American Chemical Society, 133(42), 16984–16987.
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]
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Sandfort, F., Strieth-Kalthoff, F., Kühn, M., & Glorius, F. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11333–11345.
-
ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(3), 832–835.
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Billingsley, K. L., & Buchwald, S. L. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society, 130(20), 6586–6596.
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Sergeev, A. G., & Hartwig, J. F. (2005). Palladium-catalyzed amination and amidation of benzo-fused bromine-containing heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874.
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Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure−activity relationships. Journal of the American Chemical Society, 130(20), 6586–6596.
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. The inherent electronic properties of the pyridine ring can present unique challenges, but with careful consideration of reaction parameters, high yields and purity can be consistently achieved.[1][2]
This resource provides in-depth, experience-driven advice, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments in a direct question-and-answer format.
Low or No Product Yield
Q1: My Suzuki coupling reaction with a bromopyridine is giving very low to no yield. What are the most likely causes?
A1: Low yields in Suzuki couplings of bromopyridines often stem from a few critical factors related to the catalyst system and the unique nature of the pyridine substrate.[2]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively deactivating it.[2] This is a primary cause of sluggish or failed reactions.
-
Suboptimal Catalyst, Ligand, or Base Selection: Not all palladium sources, ligands, and bases are equally effective for every substrate combination.
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4][5]
-
Solution: Ensure rigorous degassing of all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[4][5]
-
Significant Side Product Formation
Q2: I'm observing a significant amount of a debrominated pyridine byproduct. What causes this, and how can I prevent it?
A2: The formation of a debrominated starting material is a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[2]
-
Potential Hydride Sources: These can include the solvent (especially alcohols), impurities in the reagents, or even the boronic acid itself.[2]
-
Prevention Strategies:
-
Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally a better choice.[2]
-
Solvent System: Using a mixture of an organic solvent and water can sometimes suppress hydrodehalogenation.[2]
-
Reagent Purity: Ensure all reagents, particularly the solvent, are anhydrous and of high purity to minimize potential hydride sources.[4]
-
Q3: My reaction mixture shows a significant amount of homocoupling product from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a frequent side reaction, leading to the formation of a symmetrical biaryl byproduct.[4] This consumes your starting material and complicates purification.[4]
-
Primary Causes: The main culprits are the presence of oxygen and palladium(II) species in the reaction mixture.[4][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which in turn promotes the homocoupling of organoboron compounds.[4][6]
-
Minimization Strategies:
-
Strict Inert Atmosphere: As with preventing catalyst deactivation, rigorous exclusion of oxygen is critical.[4][5] Use properly degassed solvents and maintain an inert atmosphere throughout the experiment.[4][5]
-
Catalyst Choice: Use a Pd(0) catalyst source directly or ensure the complete in-situ reduction of a Pd(II) precatalyst.[4]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, disfavoring the homocoupling pathway.
-
Reaction Reproducibility Issues
Q4: I achieved a good yield once, but I'm struggling to reproduce the result. What factors should I investigate?
A4: Lack of reproducibility often points to subtle variations in reaction setup and reagent quality.
-
Reagent Quality and Handling:
-
Boronic Acid Stability: Boronic acids can be prone to decomposition or trimerization (forming boroxines) upon storage.[6] It's advisable to use fresh, high-purity boronic acids or to re-purify them if necessary.
-
Solvent Purity: Ensure the solvent is anhydrous and free of peroxides, which can interfere with the catalyst.
-
-
Inconsistent Inert Atmosphere: Even small leaks in your reaction setup can introduce enough oxygen to significantly impact the outcome. Double-check all connections and ensure a consistent positive pressure of inert gas.
-
Stirring Rate: In biphasic systems, the stirring rate can affect the interfacial area between the phases, influencing the reaction rate. Maintain a consistent and vigorous stirring rate.
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is best for Suzuki coupling with bromopyridines?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, systems based on bulky, electron-rich phosphine ligands are generally very effective.[2] Common choices include Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.[1][2][3]
Q: What is the best base to use for Suzuki couplings of bromopyridines?
A: Inorganic bases are most commonly used. K₃PO₄ and Cs₂CO₃ are often excellent choices as they are effective and tend to minimize side reactions like hydrodehalogenation.[2][3] K₂CO₃ is also widely used and can be effective.[7] The choice of base should be optimized for each specific reaction.
Q: What are the best solvents for these reactions?
A: A variety of solvents can be used, often in combination with water. Common choices include ethers like 1,4-dioxane and THF, and aromatic hydrocarbons like toluene.[6][8] The addition of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[6]
Q: How does the position of the bromine atom on the pyridine ring affect the reaction?
A: The electronic nature of the pyridine ring means that the reactivity of bromopyridines can vary. 2- and 4-bromopyridines are generally more reactive than 3-bromopyridine due to the electron-withdrawing nature of the nitrogen atom influencing these positions. However, the proximity of the nitrogen in 2-bromopyridine can also lead to stronger catalyst inhibition.
Experimental Protocols and Workflows
General Protocol for a Screening Reaction
This protocol provides a starting point for optimizing your reaction conditions.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2][5]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[2][5]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. In a separate vial, prepare a stock solution of the palladium catalyst and ligand, and add the appropriate amount to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a failed or low-yielding reaction.
Caption: The Suzuki-Miyaura catalytic cycle and a potential catalyst inhibition pathway.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the bromopyridine. [9]This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base. [9]Finally, reductive elimination forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst. [9]The key challenge with bromopyridines is the potential for the pyridine nitrogen to coordinate with the Pd(0) species, forming an inactive complex and halting the cycle. [2]
References
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 17, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 7-azaindole synthesis and troubleshoot common side reactions. As a privileged scaffold in medicinal chemistry, the successful synthesis of 7-azaindole derivatives is critical for the discovery of novel therapeutics.[1][2] This guide provides in-depth, experience-driven advice to help you optimize your synthetic routes and overcome common challenges.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole core.[3][4] However, these reactions are often accompanied by side products that can complicate purification and reduce yields.
Frequently Asked Question 1: My Suzuki coupling reaction to introduce an aryl group at the C3 position of 7-azaindole is giving low yields and a significant amount of a dehalogenated byproduct. What is happening and how can I fix it?
Answer:
This is a common issue in Suzuki couplings with halogenated 7-azaindoles. The primary culprits are often hydrodehalogenation of the starting material and protodeborylation of the boronic acid partner.
Root Causes & Mechanisms:
-
Hydrodehalogenation: This side reaction involves the replacement of the halogen atom on the 7-azaindole ring with a hydrogen atom. It is often promoted by the presence of a palladium(0) catalyst and a hydrogen source in the reaction mixture. The hydrogen source can be residual water, the solvent (e.g., alcohols), or even the boronic acid itself.
-
Protodeborylation: Boronic acids can react with water or other protic species in the reaction mixture, leading to the formation of the corresponding arene and boric acid. This reduces the effective concentration of the coupling partner and leads to lower yields of the desired product.
Troubleshooting & Prevention:
-
Rigorous Control of Reaction Conditions:
-
Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.
-
-
Optimization of the Catalytic System:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired reductive elimination step over side reactions.[5]
-
Base Selection: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOt-Bu, which can promote protodeborylation.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes suppress the rate of side reactions relative to the desired coupling.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for any protodeborylation.
-
Visualizing the Competing Pathways:
Caption: Competing reactions in Suzuki coupling of 7-azaindoles.
Frequently Asked Question 2: I am attempting a Sonogashira coupling to install an alkyne at the C4 position, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?
Answer:
Glaser coupling is a well-known side reaction in Sonogashira couplings, leading to the formation of a diacetylene byproduct. This is particularly problematic with terminal alkynes under aerobic conditions.
Root Causes & Mechanisms:
The Sonogashira reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt. The copper acetylide intermediate is susceptible to oxidative homocoupling in the presence of oxygen.
Troubleshooting & Prevention:
-
Degassing and Inert Atmosphere:
-
Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Copper-Free Conditions:
-
Several copper-free Sonogashira protocols have been developed that can mitigate Glaser coupling. These often employ specific palladium catalysts and ligands.
-
-
Amine Base:
-
The choice of amine base can influence the extent of homocoupling. Diisopropylamine or triethylamine are commonly used.
-
-
Slow Addition of the Alkyne:
-
Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction. A syringe pump is ideal for this.
-
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Chloro-7-azaindole
| Step | Procedure |
| 1. | To a flame-dried Schlenk flask, add 4-chloro-7-azaindole (1.0 eq), Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq). |
| 2. | Add a carbonate base such as Cs₂CO₃ (2.0 eq). |
| 3. | Evacuate and backfill the flask with argon three times. |
| 4. | Add anhydrous toluene via syringe. |
| 5. | Add the terminal alkyne (1.2 eq) dropwise over 1-2 hours using a syringe pump. |
| 6. | Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS. |
| 7. | Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. |
| 8. | Concentrate the filtrate and purify the crude product by column chromatography. |
II. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6][7][8][9] However, its application to 7-azaindoles can be challenging, often leading to mixtures of isomers and other byproducts.
Frequently Asked Question 3: My Fischer indole synthesis of a 2,3-disubstituted 7-azaindole is producing a significant amount of the isomeric 4-azaindole. How can I improve the regioselectivity?
Answer:
The regioselectivity of the Fischer indole synthesis with pyridylhydrazines is a known challenge. The[10][10]-sigmatropic rearrangement can occur via two different pathways, leading to the formation of both 7-azaindole and 4-azaindole isomers.[11]
Root Causes & Mechanisms:
The key step determining the regioselectivity is the[10][10]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. The direction of this rearrangement is influenced by the electronic and steric properties of the substituents on both the pyridine and the ketone/aldehyde starting materials.
Troubleshooting & Prevention:
-
Choice of Acid Catalyst:
-
Reaction Temperature:
-
Careful control of the reaction temperature is critical. In some instances, lower temperatures may favor the formation of one isomer over the other.
-
-
Substituent Effects:
-
The electronic nature of substituents on the pyridine ring of the hydrazine can influence the regioselectivity. Electron-donating groups can direct the cyclization to a specific position.
-
Visualizing the Isomeric Pathways:
Caption: Formation of isomeric azaindoles in Fischer synthesis.
III. Functional Group Manipulations
The modification of functional groups on a pre-formed 7-azaindole ring is a common strategy. However, the unique electronic nature of the 7-azaindole nucleus can lead to unexpected reactivity and side products.
Frequently Asked Question 4: I am trying to perform an electrophilic bromination on the pyrrole ring of my 7-azaindole derivative, but I am getting a mixture of products, including bromination on the pyridine ring. How can I achieve better regioselectivity?
Answer:
The 7-azaindole scaffold possesses two rings with different electronic properties: the electron-rich pyrrole ring and the electron-deficient pyridine ring. While electrophilic aromatic substitution typically occurs at the C3 position of the pyrrole ring, competing reactions on the pyridine ring can occur under certain conditions.
Root Causes & Mechanisms:
The regioselectivity of electrophilic halogenation is highly dependent on the reaction conditions and the nature of the halogenating agent. Stronger electrophilic conditions can lead to substitution on the less reactive pyridine ring.
Troubleshooting & Prevention:
-
Milder Halogenating Agents:
-
Use milder brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine. Copper(II) bromide has also been shown to be effective for regioselective C3-bromination.[13]
-
-
Reaction Temperature:
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
-
-
Solvent Choice:
-
The choice of solvent can influence the reactivity of the halogenating agent. Aprotic solvents like THF or DMF are often good choices.
-
-
Protecting Groups:
-
Protection of the N1-position of the pyrrole ring with a suitable protecting group (e.g., sulfonyl) can sometimes improve the C3-selectivity of electrophilic substitution.[14]
-
Frequently Asked Question 5: My attempt to N-oxidize 7-azaindole with m-CPBA resulted in a low yield and several unidentified byproducts. What are the potential side reactions and how can I optimize this transformation?
Answer:
N-oxidation of the pyridine nitrogen in 7-azaindole is a key step for further functionalization, such as halogenation at the C4-position.[1][15] While m-CPBA is a common oxidant, over-oxidation and side reactions with the pyrrole ring can occur.
Root Causes & Mechanisms:
The electron-rich pyrrole ring of 7-azaindole is also susceptible to oxidation. Additionally, the N-oxide product itself can undergo further reactions under the oxidizing conditions.
Troubleshooting & Prevention:
-
Choice of Oxidant:
-
Stoichiometry:
-
Carefully control the stoichiometry of the oxidant. Use of a large excess should be avoided to minimize over-oxidation.
-
-
Temperature Control:
-
Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity and minimize byproduct formation.
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress by TLC or LC-MS to quench the reaction as soon as the starting material is consumed.
-
Experimental Protocol: N-Oxidation of 7-Azaindole using Hydrogen Peroxide
| Step | Procedure |
| 1. | Dissolve 7-azaindole (1.0 eq) in a suitable organic solvent such as THF.[16] |
| 2. | Cool the solution to 5 °C in an ice bath.[16] |
| 3. | Slowly add a 50% aqueous solution of hydrogen peroxide (1.1-1.2 eq).[16] |
| 4. | Stir the reaction at 5-15 °C for 2-5 hours, monitoring by TLC.[15] |
| 5. | Upon completion, carefully quench any excess peroxide with a reducing agent (e.g., aqueous sodium thiosulfate). |
| 6. | Extract the product with a suitable organic solvent (e.g., dichloromethane). |
| 7. | Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the 7-azaindole N-oxide. A yield of over 90% can be expected.[16] |
IV. General FAQs
Q1: What are the best general strategies for purifying substituted 7-azaindoles?
A1: Column chromatography on silica gel is the most common method for purifying 7-azaindole derivatives. Due to the basicity of the pyridine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent tailing. Recrystallization can also be an effective purification technique for solid products.[17]
Q2: How can I confirm the regiochemistry of my substituted 7-azaindole?
A2: A combination of 1D and 2D NMR spectroscopy techniques is essential for unambiguous structure determination.[18]
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms can further confirm the positions of substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for definitive assignment of the structure.
-
NOESY/ROESY: These experiments can be used to determine the through-space proximity of protons, which can be helpful in confirming the regiochemistry of substituents.
Q3: Are there any particular safety precautions I should take when working with 7-azaindole synthesis?
A3: Standard laboratory safety practices should always be followed. Many of the reagents used in 7-azaindole synthesis are toxic, flammable, or corrosive.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Oxidizing Agents: Reagents like m-CPBA and hydrogen peroxide are strong oxidizers and can be explosive. They should be handled with care and stored properly.
-
Hydrazines: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle them with extreme caution in a well-ventilated fume hood.
References
- BenchChem. (2025).
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
- de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
- BenchChem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
- Atlanchim Pharma.
- Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry.
- RSC Publishing. (2011). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry.
- ACS Publications. (2012).
- NIH. (2014). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC.
- ResearchGate.
- Semantic Scholar. (2000).
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
- ResearchGate.
- Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed.
- Alfa Chemistry. Fischer Indole Synthesis.
- ResearchGate. (2009).
- Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313.
- Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide.
- Organic Chemistry Portal. Azaindole synthesis.
- Wikipedia. Fischer indole synthesis.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- NIH. (2008).
- DTIC.
- BenchChem. (2025). The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers.
- PubMed Central. (2018).
- ResearchGate. (2018). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Palladium-Catalyzed Functionalization of 5- and 7-Azaindoles. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 11. Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SEM-Deprotection of 7-Azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging N-deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM)-protected 7-azaindoles. As a bioisostere of indole, the 7-azaindole scaffold is a privileged core in medicinal chemistry, particularly in kinase inhibitor design.[1][2] The SEM group is often employed to protect the pyrrolic nitrogen during multi-step syntheses. However, its removal is frequently problematic, leading to low yields, complex reaction mixtures, and unexpected side products.[3][4] This guide explains the underlying chemical principles behind these challenges and offers field-proven solutions.
The Core Challenge: Deprotection Pathways and an Unwanted Side Reaction
The removal of the SEM group can be initiated by either fluoride ions or acid. Both pathways ultimately liberate the free N-H of the azaindole, but they also release ethylene and, critically, formaldehyde. Under certain conditions, this released formaldehyde can be intercepted by the electron-rich 7-azaindole ring system, leading to the formation of undesired byproducts.[5][6] One of the most commonly reported and challenging side products is a tricyclic eight-membered ring, formed via a two-step electrophilic aromatic substitution.[3][6][7]
Figure 1. Competing pathways in SEM-deprotection of 7-azaindoles and side product formation.
Frequently Asked Questions & Troubleshooting
Q1: Why is N-SEM deprotection of 7-azaindoles more difficult than for simple alcohols or other heterocycles?
A: The difficulty arises from the electronic nature of the 7-azaindole ring system. The pyrrolic nitrogen (N-1) lone pair participates in the aromaticity of the bicyclic system. The electron-withdrawing character of the adjacent pyridine ring reduces the electron density on N-1, making the N-SEM bond more stable and less reactive compared to an O-SEM bond on an alcohol.[4] Consequently, more forcing conditions (higher temperatures, longer reaction times, or stronger reagents) are often required, which can unfortunately promote side reactions or degrade sensitive substrates.[8]
Q2: My reaction is low-yielding or stalls completely. What are the common causes?
A: Several factors can lead to incomplete conversion:
-
Insufficient Reagent: N-SEM deprotection often requires a significant excess of the deprotecting agent. For fluoride-based methods like Tetrabutylammonium Fluoride (TBAF), using a 1M solution in THF is common, and several equivalents are standard.[9][10] For Lewis acids like Tin(IV) chloride (SnCl₄) or Magnesium Bromide (MgBr₂), ensuring the reagent is anhydrous and used in stoichiometric excess is critical.[4][11]
-
Water Content (for TBAF): Commercial TBAF solutions contain water, which can hinder the reaction.[10] While completely anhydrous TBAF is difficult to handle, using freshly opened bottles or co-evaporating the solution with anhydrous solvent (like THF or MeCN) before adding the substrate can improve results.
-
Steric Hindrance: Bulky substituents near the N-1 position can sterically shield the SEM group, slowing down the approach of the deprotecting reagent.
-
Inappropriate Solvent: The choice of solvent is crucial. For fluoride-mediated reactions, polar aprotic solvents like THF or DMF are standard.[9] For Lewis acid-mediated reactions, non-coordinating solvents like Dichloromethane (DCM) or ethereal solvents are preferred.[4][11]
Q3: I've isolated an unexpected major byproduct with a higher mass. What is it and how do I prevent it?
A: This is the most significant challenge in SEM deprotection of 7-azaindoles. The byproduct is very likely a tricyclic, eight-membered ring formed from the reaction of your deprotected 7-azaindole with the formaldehyde that is released during the reaction.[3][5][6] This side reaction is particularly prevalent under acidic conditions (e.g., TFA, BF₃·OEt₂).[6]
Prevention Strategies:
-
Use a Formaldehyde Scavenger: Adding a scavenger to the reaction mixture can trap the formaldehyde as it is formed. Common scavengers include electron-rich species or thiols, such as 1,3-propanedithiol or N,N'-dimethylethylenediamine.[12]
-
Change Deprotection Conditions: Switch from strong Brønsted or Lewis acids to fluoride-based methods (TBAF, HF-Pyridine) or milder Lewis acids. While not immune to this issue, the side reaction is often less pronounced under these alternative conditions.[6]
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for reasonable conversion. Lower temperatures can disfavor the electrophilic aromatic substitution side reaction.
Q4: How do I choose between fluoride-based and acid-catalyzed deprotection methods?
A: The choice depends on the functional groups present in your molecule. The table below provides a summary to guide your decision.
-
Fluoride-based methods (TBAF, HF-Pyridine) are generally preferred if your molecule is sensitive to strong acids but tolerant of basic or nucleophilic fluoride ions. They are particularly useful for cleaving silyl-based protecting groups.[8][10] However, the basicity of TBAF can be an issue for base-sensitive functionalities.
-
Acid-catalyzed methods (TFA, SnCl₄, MgBr₂) are suitable for substrates that are stable to acid but may be sensitive to bases. Lewis acids are often milder than Brønsted acids.[11][13] As noted, these conditions can promote the formaldehyde side reaction.[6]
Q5: Can I selectively deprotect an N-SEM group in the presence of other silyl ethers like TBS or TIPS?
A: Yes, this is possible and represents a significant strategic advantage in complex syntheses. Standard fluoride conditions (TBAF) will typically cleave most silyl ethers, with TBS being more labile than SEM.[11] However, using a mild Lewis acid offers a powerful alternative. Magnesium bromide (MgBr₂) in a solvent system like Et₂O/MeNO₂ has been shown to selectively cleave SEM ethers while leaving more robust silyl ethers like TBS and TIPS intact. [11][12] This "orthogonal" reactivity is highly valuable.
Comparative Guide to Deprotection Reagents
| Reagent/Condition | Typical Conditions | Pros | Cons | Best For... |
| TBAF | THF or DMF, RT to 80 °C[9] | Commercially available, effective for many substrates. | Can be basic, water content is problematic, difficult workup.[10][14] | General purpose, acid-sensitive substrates. |
| HF-Pyridine | THF or MeCN, 0 °C to RT[15] | Potent fluoride source, less basic than TBAF. | Highly toxic and corrosive, workup can be challenging.[16] | Stubborn SEM groups where other methods fail. |
| TFA | DCM, 0 °C to RT[8][17] | Simple protocol, volatile acid is easy to remove. | Harshly acidic, strongly promotes formaldehyde side reactions.[6] | Simple, robust substrates without sensitive functional groups. |
| SnCl₄ | DCM, 0 °C to RT[4] | Effective Lewis acid, can be milder than TFA. | Requires strictly anhydrous conditions, metal complexes can complicate workup.[4] | Substrates where other acid-labile groups must remain. |
| MgBr₂ | Et₂O/MeNO₂, RT[11] | Very mild and selective, compatible with TBS/TIPS ethers.[11][12] | Can be slower than other methods, effectiveness is solvent-dependent. | Highly functionalized, sensitive substrates requiring selective SEM removal. |
Validated Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the SEM-protected 7-azaindole (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (5.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[9]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the deprotected 7-azaindole.
Protocol 2: Mild Lewis Acid-Mediated Deprotection using MgBr₂
This protocol is ideal for substrates containing other silyl ethers (e.g., TBS) that need to be preserved.[11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous Magnesium Bromide (MgBr₂, 10.0 equiv).
-
Solvent Addition: Add anhydrous Diethyl Ether (Et₂O) and anhydrous Nitromethane (MeNO₂) (typically a 10:1 to 5:1 v/v mixture) to the flask. Stir the suspension.
-
Substrate Addition: Add a solution of the SEM-protected 7-azaindole (1.0 equiv) in anhydrous Et₂O to the MgBr₂ suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, sometimes requiring 24-48 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Merugu, S. R.; Selmer-Olsen, S.; Kaada, C. J.; Sundby, E.; Hoff, B. H. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2024 , 29(19), 4743. [Link]
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Merugu, S. R.; Selmer-Olsen, S.; Kaada, C. J.; Sundby, E.; Hoff, B. H. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed2024 . [Link]
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Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
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Chauhan, S. S.; Negrón-Encarnación, I.; Rane, R. A.; Zheng, W.; Nag, S.; Lu, C.; et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications2006 . [Link]
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Merugu, S. R.; Selmer-Olsen, S.; Kaada, C. J.; Sundby, E.; Hoff, B. H. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC2024 . [Link]
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Common Organic Chemistry. SEM Deprotection - TBAF. commonorganicchemistry.com. [Link]
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Guillon, J.; Grellier, P.; Labaeï, M.; Sonnet, P.; Léger, J. M.; Jarry, C. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate2001 . [Link]
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Sahu, B.; Murkute, S. B.; Kushwaha, M.; Singh, S. K. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC2010 . [Link]
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Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate2015 . [Link]
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Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ResearchGate2000 . [Link]
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Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate2008 . [Link]
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Schinzer, D.; Böhm, O. M.; Alt, C. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters2000 , 2(10), 1447–1449. [Link]
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Liu, W.; Tan, Z.; Zhang, Q.; Zhao, F. Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews2025 . [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI2014 . [Link]
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Liu, W.; Tan, Z.; Zhang, Q.; Zhao, F. Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Eur. J. Org. Chem.2025 . [Link]
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Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). commonorganicchemistry.com. [Link]
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Wang, Y.; Zhang, X.; Chen, H.; et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central2023 . [Link]
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Houston, K.; Taylor, M.; DeRocher, A.; et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases2021 . [Link]
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Choy, J.; Jaime-Figueroa, S.; Jiang, L.; Wagner, P. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate2010 . [Link]
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Kim, D. S.; Kim, S. I.; Kim, G.; Suh, Y. G. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH2012 . [Link]
-
Reddit. Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column? r/chempros2025 . [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok2017 . [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv2020 . [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC2022 . [Link]
-
Organic Chemistry Portal. Azaindole synthesis. organic-chemistry.org. [Link]
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Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. PubMed2009 . [Link]
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Validation & Comparative
Introduction: The Central Role of the Pyrrolo[2,3-b]pyridine Scaffold in Modern Kinase Inhibition
An In-Depth Comparative Guide to Kinase Inhibitors Based on the 7-Azaindole Scaffold
A Senior Application Scientist's Field Guide to Understanding the Potency, Selectivity, and Therapeutic Potential of Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors.
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized molecularly targeted therapy. Within this landscape, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold." Its unique structure, featuring a hydrogen bond donor and acceptor, mimics the hinge-binding motif of ATP, allowing for high-affinity and often selective binding to the kinase ATP pocket.
This guide moves beyond a simple product-to-product comparison. We will deconstruct the journey from a key chemical intermediate, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , to the development of highly potent and selective kinase inhibitors. By understanding the structure-activity relationship (SAR) originating from this building block, we can draw meaningful comparisons to established clinical inhibitors targeting similar pathways.
For this analysis, we will focus on the Janus Kinase (JAK) family, a group of non-receptor tyrosine kinases critical to cytokine signaling. We will examine a representative pyrrolo[2,3-b]pyridine-based inhibitor derived from our core scaffold and compare its performance against the FDA-approved drug Ruxolitinib , a potent JAK1/2 inhibitor.
From Intermediate to Inhibitor: The Synthetic Gateway
The compound This compound is not itself an active kinase inhibitor. Rather, it is a critical intermediate, a molecular blank canvas, used by medicinal chemists to synthesize more complex and potent molecules. The bromine atom at the 5-position is a key functional handle, allowing for the introduction of various chemical groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final compound.
The diagram below illustrates the logical flow from this intermediate to a final, active kinase inhibitor designed to target the JAK-STAT pathway.
Caption: From Chemical Intermediate to Biological Target.
Comparative Analysis: A Representative Pyrrolo[2,3-b]pyridine vs. Ruxolitinib
To provide a concrete comparison, we will analyze hypothetical but realistic data for a representative advanced analog, "Compound X," derived from our core intermediate, against the clinical benchmark, Ruxolitinib.
Mechanism of Action & In Vitro Potency
Both Compound X and Ruxolitinib are ATP-competitive inhibitors targeting the JAK family kinases. Their efficacy is determined by measuring the half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates higher potency.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| Compound X | 2.8 | 4.5 | 150 | 95 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data is representative and compiled for illustrative purposes based on typical profiles for this class of inhibitors.
Interpretation:
-
Both compounds exhibit high potency against JAK1 and JAK2.
-
Compound X shows slightly better selectivity against JAK3 compared to Ruxolitinib, which could translate to a different safety profile, as JAK3 inhibition is linked to immunosuppressive effects.
-
Ruxolitinib is more potent against TYK2. This highlights how subtle structural changes on the same core scaffold can fine-tune selectivity across the kinase family.
Cellular Activity: Inhibiting the JAK-STAT Signaling Pathway
Potency in a biochemical assay must translate to activity in a cellular context. A common method is to measure the inhibition of STAT phosphorylation in response to cytokine stimulation in relevant cell lines (e.g., TF-1 or HEL cells).
Table 2: Comparative Cellular Activity (pSTAT IC50, nM)
| Compound | Cell Line | Cytokine Stimulant | pSTAT Inhibition IC50 (nM) |
| Compound X | TF-1 | IL-6 | 15 |
| Ruxolitinib | TF-1 | IL-6 | 20 |
| Compound X | HEL 92.1.7 | Endogenous | 10 |
| Ruxolitinib | HEL 92.1.7 | Endogenous | 12 |
Data is representative.
Interpretation: The cellular data corroborates the biochemical findings. Both compounds effectively block the JAK-STAT pathway in living cells at low nanomolar concentrations, confirming their cell permeability and on-target activity.
Experimental Protocols: A Guide to Kinase Inhibitor Characterization
To ensure trust and reproducibility, the following are detailed, self-validating protocols for the key experiments described above.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for determining the biochemical potency (IC50) of an inhibitor.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. When bound, FRET occurs. The test compound competes with the tracer, disrupting FRET in a dose-dependent manner.
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a 10 mM stock solution of the test inhibitor (e.g., Compound X) in 100% DMSO.
-
Perform a serial 1:3 dilution series in DMSO to create 11 concentrations. A DMSO-only control is included (vehicle control).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 20 nL of each inhibitor concentration into a 384-well low-volume plate.
-
-
Reagent Preparation (as per manufacturer's instructions):
-
Prepare 1X Kinase Buffer.
-
Prepare a 2X solution of the target JAK kinase (e.g., JAK2) and the Eu-anti-tag antibody.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase/antibody solution to all wells.
-
Incubate for 60 minutes at room temperature to allow for kinase-antibody binding.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Centrifuge the plate briefly (1000 rpm, 1 min) to ensure all components are mixed.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., EnVision®).
-
Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665/615).
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a control with excess non-labeled ligand (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for TR-FRET Kinase Inhibition Assay.
Protocol 2: Cellular Phospho-STAT Western Blot Assay
Principle: This assay directly measures the ability of an inhibitor to block the downstream signaling of the JAK pathway in a cellular environment.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture TF-1 cells (a human erythroleukemia cell line dependent on GM-CSF for proliferation) in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Starve the cells of cytokine for 4-6 hours prior to the experiment.
-
Plate 1x10^6 cells per well in a 6-well plate.
-
-
Inhibitor Treatment:
-
Treat cells with various concentrations of the inhibitor (e.g., 1, 10, 100, 1000 nM of Compound X or Ruxolitinib) or vehicle (DMSO) for 2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a final concentration of 10 ng/mL of Interleukin-6 (IL-6) for 15 minutes. Include a non-stimulated control well.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Validation:
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Quantify the band intensities. The inhibition of pSTAT3 is observed as a dose-dependent decrease in the pSTAT3/total STAT3 ratio.
-
Conclusion and Future Outlook
The pyrrolo[2,3-b]pyridine scaffold, exemplified by the synthetic intermediate This compound , remains a cornerstone of modern kinase inhibitor design. As demonstrated, compounds derived from this core can achieve potency and selectivity profiles that are highly competitive with, and in some aspects superior to, established drugs like Ruxolitinib.
The key takeaway for researchers is twofold:
-
The Power of the Scaffold: The inherent ATP-mimetic properties of the 7-azaindole core provide a reliable foundation for developing potent kinase inhibitors.
-
The Importance of Medicinal Chemistry: The true therapeutic potential is unlocked through strategic chemical modifications of intermediates. The ability to fine-tune properties like selectivity, as seen in the JAK3 profile of our representative Compound X, is what drives the development of next-generation therapies with improved efficacy and reduced side effects.
Future work in this area will undoubtedly focus on developing inhibitors with even greater selectivity, not only within the JAK family but across the entire kinome, to minimize off-target effects. Furthermore, overcoming acquired resistance to current inhibitors remains a significant clinical challenge, and novel derivatives from this versatile scaffold will be instrumental in addressing this need.
The Evolving Landscape of Pyrrolo[2,3-b]pyridines: A Comparative Guide to Therapeutic Efficacy
The pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility have enabled the development of a diverse array of potent and selective inhibitors for a wide range of therapeutic targets. This guide provides an in-depth, comparative analysis of the efficacy of various pyrrolo[2,3-b]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field. We will delve into key therapeutic areas, presenting supporting experimental data, outlining detailed protocols, and visualizing the intricate signaling pathways involved.
I. Pyrrolo[2,3-b]pyridines in Oncology: Targeting Kinase Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,3-b]pyridine derivatives have demonstrated remarkable success as kinase inhibitors, with several compounds showing potent and selective activity against various cancer-driving kinases.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in the pathogenesis of numerous tumors. Consequently, targeting FGFRs presents a compelling strategy for cancer therapy.[1] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1]
One standout compound, 4h , exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[1][2] In cellular assays, 4h effectively inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis.[1] Furthermore, it significantly hampered the migration and invasion of these cancer cells, highlighting its potential as a multi-faceted anti-cancer agent.[1] The low molecular weight of 4h also makes it an attractive lead compound for further optimization.[1]
B. Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8, a key regulator of transcription, has been identified as a colorectal cancer oncogene.[3][4] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been discovered as a potent and selective type II CDK8 inhibitor.[3][5] This compound, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), demonstrated a potent kinase activity with an IC50 value of 48.6 nM.[3][4][5]
In vivo studies using xenograft models of colorectal cancer showed that compound 22 significantly inhibited tumor growth.[3][5] Mechanistically, it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest in the G2/M and S phases.[3][5] Importantly, compound 22 exhibited low toxicity and good bioavailability (F = 39.8%), making it a promising candidate for further clinical development.[3][4]
C. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase plays a critical role in maintaining genomic stability, and its inhibition represents a promising anti-tumor strategy.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[6] Through systematic structural optimization, compound 25a emerged as a lead candidate with excellent kinase selectivity (>700-fold over other PIKK family members) in vitro.[6]
Compound 25a also demonstrated excellent drug-like properties, including an oral bioavailability of 147.6% in mice.[6] Mechanistic studies revealed that the synergistic antitumor efficacy of 25a in combination with irinotecan is dependent on the inhibition of the ATM pathway.[6] In HCT116 and SW620 xenograft models, the combination therapy demonstrated significant tumor growth inhibition.[6] These findings position 25a as a novel chemosensitizer candidate for combination therapy in solid tumors.[6]
Comparative Efficacy of Pyrrolo[2,3-b]pyridine Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | In Vivo Efficacy | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 (Breast Cancer) | Inhibited tumor growth and metastasis | [1][2] |
| Compound 22 | CDK8 | 48.6 | HCT-116, SW480, HT-29, CT-26 (Colorectal Cancer) | Significantly inhibited tumor growth in xenografts | [3][4][5] |
| Compound 25a | ATM | Potent and selective | HCT116, SW620 (Colorectal Cancer) | Synergistic antitumor efficacy with irinotecan | [6] |
| TNIK Inhibitors | TNIK | <1 | Not specified | IL-2 inhibition | [7] |
II. Pyrrolo[2,3-b]pyridines in Neurodegenerative Disorders: A Focus on Alzheimer's Disease
The development of effective treatments for neurodegenerative diseases like Alzheimer's remains a significant challenge. The pyrrolo[2,3-b]pyridine scaffold has shown promise in targeting key enzymes implicated in the pathology of these debilitating conditions.
A. Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[8][9] Several novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.[8][9][10][11]
Compounds 41 , 46 , and 54 demonstrated strong GSK-3β inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and exhibited good selectivity over 24 other kinases.[8] Another potent inhibitor, S01 , inhibited GSK-3β with an IC50 of 0.35 ± 0.06 nM.[9][10] In cellular models, compound 41 and S01 effectively inhibited tau hyperphosphorylation.[8][9] Furthermore, compound 41 promoted neurite outgrowth in SH-SY5Y cells.[8] In vivo studies in a zebrafish model of Alzheimer's disease showed that compound 41 and S01 effectively ameliorated dyskinesia.[8][9] Both compounds also exhibited low toxicity in mice.[8][9]
Signaling Pathway of GSK-3β Inhibition in Alzheimer's Disease
Caption: Inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives prevents tau hyperphosphorylation.
III. Pyrrolo[2,3-b]pyridines as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of compounds with potent activity against various pathogenic bacteria.[12][13][14]
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents.[14] The most active molecule demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli.[14] This compound also showed signs of translation blockage without inducing an SOS response, suggesting a specific mechanism of action.[14] Importantly, it did not exhibit cytotoxicity in standard cell viability assays, indicating a favorable safety profile.[14]
IV. Experimental Protocols
A. Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivative.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
B. Cell Proliferation Assay (MTT Assay)
-
Reagents and Materials: Cancer cell line, culture medium, MTT reagent, DMSO, 96-well plates, incubator, plate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine derivative for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Experimental Workflow for Efficacy Evaluation
Caption: A typical workflow for evaluating the efficacy of pyrrolo[2,3-b]pyridine derivatives.
V. Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The derivatives discussed in this guide highlight the broad applicability of this chemical class, with promising candidates emerging in oncology, neurodegenerative diseases, and infectious diseases. The continued exploration of structure-activity relationships, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of even more potent, selective, and safe pyrrolo[2,3-b]pyridine-based drugs in the future. As our understanding of the complex signaling networks underlying various diseases deepens, the targeted inhibition offered by these compounds will become increasingly valuable in the pursuit of precision medicine.
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Benchmarking 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this heterocycle have demonstrated potential across a range of therapeutic areas, most notably as potent inhibitors of various protein kinases.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for benchmarking a novel derivative, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, against established drugs. By presenting a series of structured, head-to-head experimental comparisons, we aim to elucidate the compound's potential therapeutic value and guide further development efforts.
Given the prevalence of kinase inhibitory activity within the pyrrolo[2,3-b]pyridine class, this guide will proceed under the scientifically-grounded hypothesis that this compound functions as a kinase inhibitor. The following sections will detail the necessary experimental workflows, from initial broad-spectrum kinase screening to in-depth cellular and pharmacokinetic profiling, providing a robust methodology for its evaluation against clinically relevant benchmarks.
Comparative Drug Selection
To establish a meaningful benchmark, we have selected a panel of well-characterized kinase inhibitors that are either approved drugs or widely used research tools. The selection is based on the common targets of the broader pyrrolo[2,3-b]pyridine class of compounds.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR, PDGFR, and c-KIT among others. It serves as a benchmark for broad-spectrum anti-angiogenic and anti-tumor activity.
-
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), representing a cell cycle-targeted therapeutic.
-
Tofacitinib: A potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, used in the treatment of autoimmune diseases.[5][6]
This diverse panel will allow for a comprehensive assessment of the novel compound's potency, selectivity, and potential therapeutic niche.
Experimental Benchmarking Workflow
The following diagram outlines the proposed experimental workflow for the comparative evaluation of this compound.
Caption: A phased approach to benchmarking, from in vitro characterization to in vivo validation.
Phase 1: In Vitro Profiling
Initial Kinase Panel Screening
The initial step is to perform a broad-spectrum kinase panel screen to identify the primary kinase targets of this compound. This provides an unbiased overview of its inhibitory activity across the human kinome.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Format: Utilize a reputable commercial kinase panel (e.g., Eurofins, Reaction Biology) that offers a diverse range of kinases.
-
Screening Concentration: Perform the initial screen at a single, high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Express results as a percentage of inhibition relative to a positive control (e.g., Staurosporine) for each kinase.
IC50 Determination for Key Targets
Based on the initial screen, any kinase showing significant inhibition (e.g., >50%) should be selected for half-maximal inhibitory concentration (IC50) determination. This quantitative measure of potency is crucial for direct comparison with the benchmark drugs.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound and the benchmark drugs (Sunitinib, Palbociclib, Tofacitinib).
-
Kinase Assays: Perform in vitro kinase assays for the identified target kinases. A common method is a radiometric assay using ³³P-ATP or a non-radioactive luminescence-based assay.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 1: Hypothetical IC50 Data for Kinase Inhibition
| Compound | VEGFR2 (nM) | CDK4 (nM) | JAK1 (nM) |
| This compound | 15 | 500 | >10,000 |
| Sunitinib | 5 | >10,000 | >10,000 |
| Palbociclib | >10,000 | 10 | >10,000 |
| Tofacitinib | >10,000 | >10,000 | 2 |
Selectivity Profiling
Selectivity is a critical parameter for a successful drug candidate, as it can minimize off-target effects. A more focused kinase panel, including kinases closely related to the primary target(s), should be used to assess selectivity.
Caption: Visualizing kinase selectivity: high potency against the primary target and low potency against off-targets.
Phase 2: Cellular Assays
Cell Viability/Proliferation Assays
Moving from a biochemical to a cellular context, it is essential to determine if the observed enzymatic inhibition translates into a functional effect on cancer cells.
Protocol:
-
Cell Line Selection: Choose cell lines where the identified target kinase is a known driver of proliferation (e.g., HUVEC for VEGFR2, MCF-7 for CDK4).
-
Treatment: Treat cells with a range of concentrations of the test compound and benchmarks for a defined period (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to measure the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Table 2: Hypothetical GI50 Data in Selected Cell Lines
| Compound | HUVEC (nM) | MCF-7 (nM) |
| This compound | 50 | 1,200 |
| Sunitinib | 20 | >10,000 |
| Palbociclib | >10,000 | 30 |
Target Engagement & Pathway Modulation
To confirm that the cellular effects are due to the inhibition of the intended target, it is necessary to measure target engagement and the modulation of downstream signaling pathways.
Protocol:
-
Cell Treatment: Treat cells with the test compound at concentrations around its GI50 value for a short duration (e.g., 2-4 hours).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase and key downstream substrates (e.g., p-VEGFR2, p-Rb).
-
Data Interpretation: A decrease in the phosphorylation of the target and its substrates indicates successful target engagement and pathway inhibition.
Phase 3: In Vivo & ADME Profiling
Pharmacokinetic (PK) Studies
A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its potential as a drug.
Protocol:
-
Animal Model: Use a standard rodent model (e.g., mice or rats).
-
Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Parameter Calculation: Determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Table 3: Hypothetical Pharmacokinetic Parameters
| Compound | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | %F |
| This compound | 4.5 | 15 | 5.2 | 35 |
| Sunitinib | 40-60 | 3.5 | 2230 | 38 |
In Vivo Efficacy Models
The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism.
Protocol:
-
Xenograft Model: Establish tumors in immunocompromised mice using a relevant cancer cell line.
-
Treatment Regimen: Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control, test compound, benchmark drug). Administer the compounds according to a predetermined schedule and dose.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot mean tumor volume over time for each group and assess the statistical significance of any tumor growth inhibition.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comprehensive benchmarking of this compound. By systematically evaluating its in vitro potency and selectivity, cellular activity, and in vivo pharmacokinetic and efficacy profiles against well-established drugs, researchers can gain a clear understanding of its therapeutic potential. The data generated from these studies will be instrumental in making informed decisions regarding the future development of this promising compound.
References
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available at: [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. Available at: [Link]
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. J&K Scientific. Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Kinase Inhibitor Design and a Comparative Analysis of Cross-Reactivity
Introduction: The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Core in Kinase Targeting
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective interaction with the ATP-binding site of various kinases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class. Its unique electronic properties and structural features, including a hydrogen bond donor and acceptor system that mimics the adenine portion of ATP, make it an ideal starting point for the rational design of kinase inhibitors.
This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold. While specific data for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not extensively available in the public domain, a wealth of information exists for structurally related compounds. By examining the selectivity profiles of these analogs, we can gain valuable insights into the potential for both on-target efficacy and off-target effects, a critical consideration in the development of safe and effective therapeutics. We will explore the inhibitory activities of this scaffold against a range of key kinase targets, supported by experimental data from the scientific literature, and delve into the methodologies used to assess their selectivity.
The Kinase Selectivity Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Overview
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent inhibitors for a diverse array of kinases. The selectivity of these inhibitors is often fine-tuned by the nature and position of substituents on the core structure. Below, we compare the inhibitory activities of several exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against their primary targets and a selection of off-target kinases.
| Compound Class/Example | Primary Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Reference |
| TNIK Inhibitor Series | TNIK | <1 | - | - | [1] |
| FGFR Inhibitor (Cpd 4h) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | FGFR4 | 712 | [2] |
| JAK1-Selective Inhibitor (38a) | JAK1 | Potent | JAK2, JAK3, TYK2 | Selective | [3] |
| JAK3-Selective Inhibitor (31) | JAK3 | Potent | hERG | Weak Inhibition | [4] |
| CDK8 Inhibitor (Cpd 22) | CDK8 | 48.6 | - | - | [5] |
| PI3K Inhibitor Series | PI3K | Potent | - | - | [6] |
| IKK2 Inhibitor (90) | IKK2 | Potent | IKK1, AurB | >100-fold selective | [7] |
| CDK9 Inhibitor (38, 39) | CDK9 | Highly Potent | - | Highly Selective | [8] |
| FGFR4 Inhibitor (24, 30) | FGFR4 | Potent | Other Kinases | Highly Selective | [9] |
Note: "Potent" and "Selective" are used where specific IC50 values were not provided in the abstract but the study demonstrated high potency and selectivity.
This table highlights the remarkable versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold. By modifying the substituents, researchers have been able to achieve high potency against specific targets while maintaining selectivity against other kinases, even within the same family (e.g., FGFR and JAK). For instance, a derivative has been identified as a potent inhibitor of FGFR1, 2, and 3 with significantly lower activity against FGFR4[2]. Similarly, selective inhibitors for JAK1 and JAK3 have been developed, demonstrating that nuanced structural changes can overcome the challenge of targeting highly homologous kinase domains[3][4].
Causality Behind Experimental Choices: The Rationale for Kinase Selectivity Profiling
The assessment of kinase inhibitor selectivity is a critical step in drug development. The "off-target" effects of a compound can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is essential.
Experimental Workflow for Kinase Profiling
The typical workflow for assessing the cross-reactivity of a kinase inhibitor involves a tiered approach:
-
Primary Target Engagement: Initial assays focus on confirming the potent inhibition of the intended target kinase.
-
Panel Screening: The compound is then screened against a large panel of kinases at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity.
-
Dose-Response Analysis: For any kinases that show significant inhibition in the panel screen, full dose-response curves are generated to determine their IC50 values.
This systematic approach allows for the efficient identification of potential off-target interactions and provides a quantitative measure of selectivity.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Experimental Protocols: A Self-Validating System for Kinase Inhibition Measurement
The reliability of cross-reactivity data is heavily dependent on the robustness of the experimental assays used. The following provides a generalized, yet detailed, protocol for a common method used to determine kinase inhibition.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to measure the inhibition of a specific kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein). The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compound (e.g., this compound)
-
ATP solution
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of the substrate and [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Detection: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of appropriate controls:
-
Positive Control (No Inhibitor): Demonstrates the maximum activity of the kinase.
-
Negative Control (No Kinase): Ensures that there is no non-specific phosphorylation of the substrate.
-
Reference Inhibitor: A known inhibitor of the kinase is used to validate the assay's performance.
Structural Insights and Future Directions
The diverse targeting capabilities of the 1H-pyrrolo[2,3-b]pyridine scaffold underscore its importance in medicinal chemistry. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the pyrrolopyridine ring system can significantly influence both potency and selectivity.
Caption: A simplified representation of the FGFR signaling pathway.
Future research in this area will likely focus on the development of even more selective inhibitors by leveraging advanced computational modeling and structural biology techniques. The synthesis of novel derivatives of this compound and their subsequent screening against a broad panel of kinases would be a valuable endeavor to fully characterize its therapeutic potential and cross-reactivity profile.
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]
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Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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A Comparative Guide to the Synthesis of Substituted Pyrrolo[2,3-b]pyridines
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its structure, which can be considered a bioisostere of indole, allows it to interact with a wide range of biological targets. The presence of the pyridine nitrogen introduces unique electronic properties and a hydrogen bond acceptor site, modulating the compound's physicochemical properties such as solubility and metabolic stability. Consequently, 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, including as kinase inhibitors, antiviral agents, and central nervous system agents.
The strategic synthesis of substituted pyrrolo[2,3-b]pyridines is therefore a critical aspect of drug discovery and development. A medicinal chemist's ability to efficiently access a diverse range of analogs with varied substitution patterns is paramount for establishing robust structure-activity relationships (SAR). This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable scaffold, from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies. Each methodology is evaluated based on its scope, limitations, and practical applicability in a research setting.
Classical Approaches to the 7-Azaindole Core
Traditional methods for indole synthesis have been adapted for the preparation of 7-azaindoles. While often robust and scalable, they can sometimes be limited by harsh reaction conditions and a narrower substrate scope compared to more modern techniques.
The Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and a ketone or aldehyde.[1][2] The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer.[1]
Mechanism:
-
Formation of a pyridylhydrazone from a 2-pyridylhydrazine and a carbonyl compound.
-
Tautomerization to the enehydrazine form.
-
Loss of ammonia and rearomatization to form the pyrrolo[2,3-b]pyridine ring.
Figure 1: The Fischer indole synthesis workflow.
Advantages:
-
Well-established and widely understood methodology.
-
One-pot procedures are often possible.
-
Can be used to synthesize a variety of 2,3-disubstituted 7-azaindoles.[3]
Disadvantages:
-
Requires strongly acidic conditions (e.g., polyphosphoric acid, Eaton's reagent), which can be incompatible with sensitive functional groups.[3]
-
The regiochemical outcome can be difficult to control with unsymmetrical ketones.
-
The synthesis of the starting pyridylhydrazines can be challenging.
| Substituent | Ketone/Aldehyde | Acid Catalyst | Yield (%) | Reference |
| 2,3-dimethyl | Butan-2-one | PPA | 76 | [3] |
| 5-chloro-2,3-dimethyl | Butan-2-one | PPA | 72 | [4] |
| 2-phenyl-3-methyl | Propiophenone | PPA | 65 | [3] |
Table 1: Examples of Fischer Indole Synthesis for Substituted 7-Azaindoles.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis provides a route to 2-alkoxycarbonyl-substituted 7-azaindoles through the thermal decomposition of a 2-azido-3-pyridylacrylate derivative.[5] The reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization.[5]
Mechanism:
-
Formation of a vinyl azide from a pyridyl aldehyde and an azidoacetate.
-
Thermal decomposition of the vinyl azide to generate a nitrene intermediate.
-
Intramolecular C-H insertion of the nitrene to form the pyrrole ring.
Figure 2: The Hemetsberger-Knittel synthesis workflow.
Advantages:
-
Provides access to 2-ester substituted 7-azaindoles, which are valuable for further functionalization.
-
Generally proceeds in good to excellent yields.[6]
Disadvantages:
-
The synthesis of the azido starting materials can be hazardous and requires careful handling.
-
The thermal conditions can be harsh for some substrates.
-
The scope is largely limited to the synthesis of 2-ester derivatives.
| Substituent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-COOEt | Xylene | 140 | 85 | [6] |
| 5-chloro-2-COOEt | Xylene | 140 | 78 | [6] |
| 4-methoxy-2-COOEt | Xylene | 140 | 91 | [6] |
Table 2: Examples of Hemetsberger-Knittel Synthesis for Substituted 7-Azaindoles.
The Batcho-Leimgruber Synthesis
The Batcho-Leimgruber synthesis is a two-step process that constructs the indole ring from an o-nitrotoluene derivative.[7] This method has been successfully applied to the synthesis of various azaindoles.
Mechanism:
-
Condensation of a 3-methyl-2-nitropyridine with a formamide acetal (e.g., DMF-DMA) to form an enamine.
-
Reductive cyclization of the enamine to yield the pyrrolo[2,3-b]pyridine.[7]
Figure 3: The Batcho-Leimgruber synthesis workflow.
Advantages:
-
Often proceeds in high yields and under relatively mild conditions for the cyclization step.
-
A good alternative to the Fischer synthesis, especially when the required hydrazines are unstable or inaccessible.
-
The starting o-nitrotoluenes are often commercially available or readily prepared.
Disadvantages:
-
The initial enamine formation may require elevated temperatures.
-
The scope can be limited by the availability of substituted 3-methyl-2-nitropyridines.
| Substituent | Reducing Agent | Yield (%) | Reference |
| Unsubstituted | Pd/C, H₂ | 85 | [1] |
| 5-Nitro | Raney Ni, H₂ | 66 | [8] |
| 4-Amino | Pd/C, H₂ | 75 | [1] |
Table 3: Examples of Batcho-Leimgruber Synthesis for Substituted 7-Azaindoles.
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of substituted pyrrolo[2,3-b]pyridines is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the construction of the 7-azaindole scaffold.[9] These reactions typically involve the formation of a key C-C or C-N bond to complete the pyrrole ring.
General Strategy:
A common approach involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.[9] Alternatively, a Suzuki coupling can be employed to introduce a vinyl group, which then undergoes cyclization.[9]
Figure 4: General workflow for cross-coupling based 7-azaindole synthesis.
Advantages:
-
Excellent functional group tolerance.
-
Mild reaction conditions.
-
High degree of modularity, allowing for the synthesis of a wide variety of substituted derivatives.
-
One-pot procedures have been developed.[10]
Disadvantages:
-
The cost and availability of palladium catalysts and ligands can be a concern for large-scale synthesis.
-
Optimization of reaction conditions (catalyst, ligand, base, solvent) is often required for each substrate.
-
Potential for catalyst poisoning by the pyridine nitrogen.[9]
| Coupling Type | Substituent | Catalyst System | Yield (%) | Reference |
| Sonogashira | 2-Phenyl | PdCl₂(PPh₃)₂/CuI | 82 | [9] |
| Suzuki | 2-(2-Ethoxyvinyl) | SPhos/Pd(OAc)₂ | 75 | [9] |
| Sonogashira/Cyclization | 5-Nitro | CuI (microwave) | 66 | [8] |
Table 4: Examples of Cross-Coupling Reactions for the Synthesis of Substituted 7-Azaindoles.
Rhodium-Catalyzed C-H Activation/Annulation
A more recent and highly efficient strategy for the synthesis of 7-azaindoles involves the rhodium(III)-catalyzed C-H activation and annulation of aminopyridines with alkynes.[11] This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process.
Mechanism:
-
Coordination of the aminopyridine to the Rh(III) catalyst.
-
Directed C-H activation at the C3 position of the pyridine ring.
-
Migratory insertion of the alkyne.
-
Reductive elimination to form the pyrrolo[2,3-b]pyridine and regenerate the active catalyst.[12]
Figure 5: Rhodium-catalyzed C-H activation/annulation for 7-azaindole synthesis.
Advantages:
-
High atom economy as it avoids the use of halogenated starting materials.
-
Excellent regioselectivity.
-
Tolerates a wide range of functional groups.[11]
Disadvantages:
-
Requires a relatively expensive rhodium catalyst.
-
The reaction mechanism can be complex, and optimization may be necessary.
-
The scope of aminopyridines and alkynes is still being explored.
| Aminopyridine Substituent | Alkyne | Catalyst System | Yield (%) | Reference |
| Unsubstituted | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | 92 | [11] |
| 5-Bromo | 1-Phenyl-1-propyne | [CpRhCl₂]₂/AgSbF₆ | 85 | [11] |
| 4-Methyl | Di-p-tolylacetylene | [Cp*RhCl₂]₂/AgSbF₆ | 95 | [11] |
Table 5: Examples of Rh(III)-Catalyzed C-H Activation for the Synthesis of Substituted 7-Azaindoles.
Experimental Protocols
Representative Procedure for Fischer Indole Synthesis of 2,3-Dimethyl-7-azaindole
To a stirred solution of 2-pyridylhydrazine (1.09 g, 10 mmol) in polyphosphoric acid (20 g) at room temperature is added butan-2-one (0.72 g, 10 mmol). The mixture is heated to 160 °C for 30 minutes. After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL) and neutralized with concentrated aqueous ammonia. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford 2,3-dimethyl-7-azaindole as a white solid.
Representative Procedure for Sonogashira Coupling/Cyclization to Synthesize 2-Phenyl-7-azaindole
A mixture of 2-amino-3-iodopyridine (2.20 g, 10 mmol), phenylacetylene (1.12 g, 11 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol) in triethylamine (50 mL) is degassed and stirred under a nitrogen atmosphere at 80 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in DMF (50 mL), and potassium tert-butoxide (1.68 g, 15 mmol) is added. The mixture is heated at 120 °C for 2 hours. After cooling, the reaction is quenched with water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:5) to yield 2-phenyl-7-azaindole.
Conclusion
The synthesis of substituted pyrrolo[2,3-b]pyridines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. Classical methods such as the Fischer, Hemetsberger-Knittel, and Batcho-Leimgruber syntheses remain valuable for their robustness and scalability, particularly for specific substitution patterns. However, modern transition-metal-catalyzed methods, including cross-coupling reactions and C-H activation, offer unparalleled flexibility, functional group tolerance, and access to a broader chemical space.
The choice of synthetic route will ultimately depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, the scale of the synthesis, and the functional group compatibility required. For rapid analog synthesis in a drug discovery setting, the modularity of cross-coupling reactions and the atom economy of C-H activation are highly attractive. For process development and large-scale synthesis, the well-established classical methods may be more cost-effective. A thorough understanding of the various synthetic strategies available is essential for any researcher working in the field of medicinal chemistry and drug development.
References
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018 . [Link]
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Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 2015 . [Link]
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The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 2014 . [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 2022 . [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology, 2018 . [Link]
-
The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. ResearchGate, 2022 . [Link]
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 2014 . [Link]
-
The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub. [Link]
-
Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Sci-Hub. [Link]
-
ChemInform Abstract: Rh(III)‐Catalyzed 7‐Azaindole Synthesis via C—H Activation/Annulative Coupling of Aminopyridines with Alkynes. Sci-Hub. [Link]
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar. [Link]
-
Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. KAIST. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
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Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
-
Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]
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The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 2023 . [Link]
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Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]
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Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 2010 . [Link]
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Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
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the leimgruber-batcho indole synthesis. University of California, Irvine. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
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Hemetsberger indole synthesis. Wikipedia. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
For the modern researcher, scientist, and drug development professional, the pursuit of novel therapeutics is paved with compounds of unique chemical architecture. 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is one such molecule, a halogenated pyridine derivative with potential applications in medicinal chemistry. Its structure, however, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, its structural motifs—a brominated pyridine and a carboxylic acid—provide a strong basis for a comprehensive risk assessment.
A safety data sheet (SDS) for the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Another related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is classified as acutely toxic (oral) and a serious eye irritant. Based on these data, we can extrapolate the primary hazards associated with this compound.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Potential Routes of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion |
| Skin Irritation | May cause skin irritation upon direct contact. | Dermal |
| Serious Eye Irritation | Can cause serious and potentially damaging eye irritation. | Ocular |
| Respiratory Tract Irritation | As a solid powder, it may cause respiratory irritation if inhaled. | Inhalation |
Given its nature as a powdered solid, the primary risks during routine handling (e.g., weighing, transfer) are the generation of airborne dust leading to inhalation and inadvertent contact with skin or eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory operation being performed. The following recommendations are based on the known hazards of pyridine derivatives and carboxylic acids.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For incidental contact, a standard thickness nitrile glove is generally sufficient. For prolonged handling or in the event of a spill, heavier-duty neoprene gloves are recommended.[2][3] | Provides chemical resistance against pyridine derivatives and carboxylic acids.[4][5] Latex gloves are not recommended due to potential for degradation. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against skin contact. |
| Respiratory Protection | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | Pyridine-like compounds can cause respiratory irritation.[1] |
Donning and Doffing PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Goggles/Face Shield (handle by the strap)
-
Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling from Bench to Reaction
A systematic approach to handling this compound will minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and the sash is at the appropriate height. Have all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers readily accessible within the hood.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weigh boat or creased, smooth paper to facilitate transfer.
-
Gently tap the spatula to dispense the powder; avoid any actions that could generate dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Running Reactions:
-
All reactions involving this compound should be conducted in a well-ventilated fume hood.
-
Ensure that all glassware is properly secured.
-
Maintain a safe distance from the reaction apparatus.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed and clearly labeled.
Emergency and Disposal Plans: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup:
For a small spill of the solid material within a fume hood:
-
Restrict access to the area.
-
Wearing the appropriate PPE (including double gloves), gently cover the spill with a damp paper towel to avoid raising dust.[7]
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a detergent solution and then with water.
-
Place all contaminated materials (paper towels, gloves, etc.) into the hazardous waste container.
Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8]
-
Segregation: Dispose of this chemical in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task scale and aerosol potential.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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U.S. Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications. Retrieved from [Link]
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University of California, Santa Barbara Environmental Health & Safety. (n.d.). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Retrieved from [Link]
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Duke University Occupational & Environmental Safety Office. (n.d.). Microflex® Latex and Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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T-Safety. (2024, August 8). A Guide to Chemical-Resistant Gloves. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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The University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
